1-(4-methoxybenzyl)-1H-pyrazol-5-amine
説明
Structure
3D Structure
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBIFRSQWFZFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390297 | |
| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-45-8 | |
| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and general chemical principles to offer a valuable resource for researchers. The document covers physicochemical properties, structural features, representative experimental protocols for synthesis and purification, and a discussion of its potential as a modulator of inflammatory pathways, particularly through the inhibition of cyclooxygenase-2 (COX-2).
Chemical Properties and Structure
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a 4-methoxybenzyl group at the N1 position and an amine group at the C5 position.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are derived from closely related compounds or computational predictions due to the scarcity of direct experimental data.
| Property | Value | Source/Notes |
| CAS Number | 3528-45-8 | [1][2] |
| Molecular Formula | C₁₁H₁₃N₃O | [1][2] |
| Molecular Weight | 203.24 g/mol | [3][4] |
| Appearance | White to pale yellow solid (expected) | Based on related pyrazole derivatives |
| Melting Point | 102.4-104.8 °C | Note: This data is for a closely related compound and should be considered an estimate. |
| Boiling Point | 407.4 ± 30.0 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. | General chemical principles for similar structures. |
Structural Information
The chemical structure of this compound is characterized by the following key features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is a common scaffold in many biologically active compounds.
-
4-Methoxybenzyl Group: This substituent at the N1 position consists of a benzyl group with a methoxy (-OCH₃) group at the para position of the benzene ring. This group can influence the compound's lipophilicity and binding interactions.
-
Amine Group: The primary amine (-NH₂) at the C5 position is a key functional group that can act as a hydrogen bond donor and a nucleophile, contributing to its chemical reactivity and biological activity.
Caption: Molecular structure of this compound.
Experimental Protocols
Representative Synthesis Protocol
The synthesis of 1-substituted-1H-pyrazol-5-amines often involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar precursor.
Materials:
-
4-Methoxybenzylhydrazine hydrochloride
-
3-Aminocrotononitrile (or a similar β-enaminonitrile)
-
Sodium hydroxide or another suitable base
-
Ethanol or another appropriate solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Free-basing of Hydrazine: In a round-bottom flask, dissolve 4-methoxybenzylhydrazine hydrochloride in water and neutralize with an aqueous solution of sodium hydroxide to a basic pH. Extract the free 4-methoxybenzylhydrazine into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclocondensation Reaction: Dissolve the obtained 4-methoxybenzylhydrazine and an equimolar amount of 3-aminocrotononitrile in ethanol.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product by NMR, IR, and mass spectrometry.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5] The structural features of this compound suggest its potential as a bioactive molecule.
Anti-inflammatory Activity and COX-2 Inhibition
A significant body of research points to the role of pyrazole-containing compounds as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. Molecular docking studies on similar pyrazole derivatives have suggested that the pyrazole scaffold can fit into the active site of COX-2.[5] The amine group at the C5 position can form crucial hydrogen bonds with amino acid residues within the enzyme's active site, contributing to its inhibitory activity.[5]
The proposed mechanism of action involves the inhibition of prostaglandin synthesis. By blocking the COX-2 enzyme, this compound would prevent the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.
Caption: The signaling pathway of COX-2 and its inhibition by this compound.
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug discovery due to its structural similarity to known bioactive pyrazole derivatives. While a complete experimental profile for this specific molecule is not yet available in the public domain, this guide provides a solid foundation for researchers by consolidating available data, presenting representative experimental approaches, and outlining its potential mechanism of action as an anti-inflammatory agent. Further experimental validation of its physicochemical properties, spectroscopic characterization, and biological activities is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, along with a representative synthetic protocol and a generalized workflow for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.25 g/mol | [1] |
| 203.24 g/mol | [2][3] | |
| CAS Number | 3528-45-8 | [1][2] |
| IUPAC Name | 1-(4-methoxybenzyl)-1H-pyrazol-5-ylamine | |
| Physical Properties | Boiling Point: 407.4±30.0°C at 760 mmHg | [3] |
| Storage | Room temperature, away from light, in an inert atmosphere | [2][3] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic methodology can be inferred from the synthesis of structurally similar compounds. The following is a representative protocol based on common synthetic routes for substituted pyrazoles.
Representative Synthesis of Substituted 5-Aminopyrazoles
A common method for synthesizing 5-aminopyrazole derivatives involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or a similar three-carbon precursor.
Example Reaction: The synthesis of a similar compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, was achieved through the regiospecific reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride.[4] Another related synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester involved refluxing (4-methoxyphenyl)hydrazine hydrochloride and ethyl (ethoxymethylene)cyanoacetate with potassium carbonate in ethanol.[5]
Proposed Protocol for this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (4-methoxybenzyl)hydrazine hydrochloride (1 equivalent), an appropriate β-ketonitrile or a related precursor (1 equivalent), and a suitable base such as potassium carbonate or triethylamine (1.1 equivalents) in a solvent like ethanol or toluene.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
Visualized Workflows and Pathways
General Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound.
References
Spectroscopic and Synthetic Profile of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) and a proposed synthetic pathway for the compound 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (CAS No: 3528-45-8; Molecular Formula: C₁₁H₁₃N₃O). Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide utilizes data from closely related structural analogs to provide a predictive spectroscopic profile. This information is intended to support research and development activities in medicinal chemistry and related fields.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20-7.30 | d | 2H | Ar-H (ortho to CH₂) |
| ~6.80-6.90 | d | 2H | Ar-H (meta to CH₂) |
| ~7.40 | d | 1H | Pyrazole C4-H |
| ~5.70 | d | 1H | Pyrazole C3-H |
| ~5.20 | s | 2H | N-CH₂ |
| ~3.80 | s | 3H | O-CH₃ |
| ~4.50 | br s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~159.0 | Ar-C (para, attached to OCH₃) |
| ~152.0 | Pyrazole C5-NH₂ |
| ~138.0 | Pyrazole C3 |
| ~130.0 | Ar-C (ipso, attached to CH₂) |
| ~129.0 | Ar-C (ortho to CH₂) |
| ~114.0 | Ar-C (meta to CH₂) |
| ~95.0 | Pyrazole C4 |
| ~55.0 | O-CH₃ |
| ~53.0 | N-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |
| 1620-1580 | Strong | N-H bending (scissoring) of primary amine |
| 1510 | Strong | Aromatic C=C stretching |
| 1245 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| 1030 | Medium | Symmetric C-O-C stretching (aryl ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 203 | High | [M]⁺ (Molecular Ion) |
| 121 | Very High | [C₈H₉O]⁺ (4-methoxybenzyl cation) - Expected base peak |
| 82 | Medium | [C₄H₄N₂]⁺ (Pyrazole amine fragment) |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves a two-step, one-pot reaction.
Step 1: Formation of the Imine Intermediate
-
To a solution of 1H-pyrazol-5-amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add 4-methoxybenzaldehyde (1.0 equivalent).
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or gently heated to promote the formation of the corresponding N-(4-methoxybenzylidene)-1H-pyrazol-5-amine (an imine).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction of the Imine
-
Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents) is carefully added to the reaction mixture in portions.
-
The reaction is stirred until the reduction of the imine to the secondary amine is complete, as monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization Methods
The characterization of the synthesized this compound would be performed using the following standard techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: The mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for synthesis and characterization.
This guide provides a foundational set of predicted data and a viable synthetic approach for this compound. Experimental verification is necessary to confirm these findings. Researchers are encouraged to use this information as a starting point for their investigations into this and related compounds.
An In-depth Technical Guide on the Crystal Structure of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine and Related Analogs
Disclaimer: As of the latest available data, a solved crystal structure for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (CAS 3528-45-8) has not been deposited in publicly accessible crystallographic databases. This guide will therefore focus on the available data for this compound, and provide a detailed analysis of the crystal structure of a closely related analog, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine , to offer insights into the probable structural characteristics of the target molecule.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the pyrazole family.[1] Pyrazole derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4][5][6] The structural features of this compound, specifically the pyrazole core, the flexible methoxybenzyl group, and the amino substituent, make it a valuable scaffold for medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3528-45-8 |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine |
Source:[1]
Crystal Structure Analysis of a Close Analog: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
Due to the absence of crystallographic data for the title compound, we present a detailed analysis of the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. This compound shares the core 1H-pyrazol-5-amine structure and the 4-methoxyphenyl moiety, providing valuable insights into the potential solid-state conformation and intermolecular interactions.
The single-crystal X-ray diffraction analysis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveals an orthorhombic crystal system.[7] The molecular structure is unambiguous, with a phenyl ring attached to the C3 position and the 4-methoxyphenyl group at the N1 position of the pyrazole ring.[7]
Table 2: Crystal Data and Structure Refinement for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
| Parameter | Value |
| Empirical Formula | C₁₆H₁₅N₃O |
| Formula Weight | 265.31 |
| Temperature | 296 K |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.9638 (6) |
| b (Å) | 6.3639 (2) |
| c (Å) | 28.2466 (12) |
| Volume (ų) | 2689.87 (18) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.309 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 1120 |
| Final R indices [I>2σ(I)] | R₁ = 0.0441, wR₂ = 0.1017 |
| R indices (all data) | R₁ = 0.0815, wR₂ = 0.1113 |
Source:[7]
In the crystal structure, the methoxybenzene group is essentially planar and is rotated by 37.01 (5)° from the central pyrazole ring.[7] The phenyl ring at the C3 position is rotated by 29.41 (5)° from the pyrazole ring.[7] A notable feature of the crystal packing is an intermolecular N—H···N hydrogen bond that links symmetry-related molecules into a C(5) chain running parallel to the b axis.[7]
Experimental Protocols
The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine is achieved through a regiospecific reaction.[7]
-
Reactants: Benzoylacetonitrile (1.45 g, 10 mmol) and 2-(4-methoxyphenyl)hydrazinium chloride (1.75 g, 10 mmol).
-
Solvent: 50 ml of absolute ethanol.
-
Procedure: The reactants are combined in ethanol and refluxed for 24 hours.
-
Work-up: The solvent is removed by rotary evaporation. The resulting residue is then taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel.
-
Crystallization: Crystals suitable for X-ray diffraction are grown by slow evaporation from a solution of ethyl acetate and hexanes.
The following is a generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data.
-
Data Analysis: The refined structure provides information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Biological Context and Signaling Pathways
While no specific signaling pathway has been elucidated for this compound, the pyrazole scaffold is a well-established pharmacophore. Many pyrazole-containing compounds are known to act as inhibitors of enzymes such as cyclooxygenase (COX), which is a key target in the treatment of inflammation and pain.[8] For instance, molecular docking studies of 1-(4-methoxyphenyl)-1H-pyrazol-5-amine with COX-2 have shown that the 5-amino group can form hydrogen bonds with key residues in the active site, such as Gln380 and Tyr385.[8] This suggests that pyrazole-amines have the potential to be developed as selective COX-2 inhibitors. Further research is required to determine the specific biological targets and signaling pathways modulated by this compound.
Conclusion
This technical guide has provided the available information for this compound and a detailed analysis of the crystal structure of a close structural analog, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. The data from the analog suggests that the title compound would likely exhibit a non-planar conformation in the solid state, with the substituted aromatic rings being twisted relative to the central pyrazole ring. The presence of the amino group provides a site for hydrogen bonding, which would likely play a significant role in the crystal packing. The synthesis and crystallographic analysis protocols described herein provide a framework for future studies on this compound, which would be necessary to fully elucidate its three-dimensional structure and structure-activity relationships.
References
- 1. 3528-45-8|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. ias.ac.in [ias.ac.in]
- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
An In-depth Technical Guide on the Biological Activity of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine Derivatives
This technical guide provides a comprehensive overview of the biological activities of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine derivatives, with a primary focus on their potential as therapeutic agents. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities.[1][2][3] The this compound core represents a specific pharmacophore that has been explored for its potential in cancer therapy. The introduction of the 4-methoxybenzyl group at the N1 position of the pyrazole ring has been a strategy to modulate the biological activity of these compounds. This guide summarizes the key findings related to the synthesis, biological evaluation, and mechanism of action of these derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is the reaction of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dicarbonyl compound.
For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been reported via a nucleophilic substitution reaction.[4] Another common method involves the regiospecific reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride under reflux conditions to yield 1-(4-methoxyphenyl)-1H-pyrazol-5-amine, a closely related analog.[3][5]
Caption: General synthetic workflow for this compound derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. The biological efficacy is often evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter.
| Compound ID | R Group (at C3) | Cell Line | IC50 (µM) | Reference |
| 9a | Cyclopropyl | MCF-7 (Breast Cancer) | >100 | [4] |
| 9b | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 25.5 | [4] |
| 9c | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 18.2 | [4] |
| 9d | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 35.8 | [4] |
| 9e | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 42.1 | [4] |
| 9f | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 65.4 | [4] |
| 9g | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 98.7 | [4] |
| 9h | Cyclopropyl (with N-substitution) | MCF-7 (Breast Cancer) | 15.6 | [4] |
Note: The specific N-substitutions for compounds 9b-9h are detailed in the referenced literature.
Beyond anticancer activity, related pyrazole derivatives have shown potential as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3] Molecular docking studies of the closely related 1-(4-methoxyphenyl)-1H-pyrazol-5-amine have suggested that the 5-amino group can form crucial hydrogen bonds with key residues in the active site of COX-2.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of key experimental protocols used in the evaluation of this compound derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cell viability assay.
DNA fragmentation is a hallmark of apoptosis. This can be visualized by agarose gel electrophoresis.
-
Cell Lysis: Treated and untreated cells are harvested and lysed.
-
DNA Extraction: DNA is extracted from the cell lysates using phenol-chloroform extraction or a commercial kit.
-
Electrophoresis: The extracted DNA is run on an agarose gel.
-
Visualization: The DNA is visualized under UV light after staining with an intercalating agent like ethidium bromide. A characteristic "ladder" pattern indicates apoptosis.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound derivatives are still under investigation, the broader class of pyrazole derivatives is known to target several key pathways in cancer cells. These include:
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, CDK, and BRAF V600E.[6]
-
Tubulin Polymerization Inhibition: Some pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][7]
-
Induction of Apoptosis: As evidenced by DNA fragmentation analysis, these compounds can induce programmed cell death.[4]
Caption: Potential mechanism of action via protein kinase inhibition.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The available data indicates that modifications to this core structure can lead to potent antiproliferative compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives. Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. Structure-activity relationship (SAR) studies will continue to be important in guiding the design of more potent and selective analogs.[2]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential therapeutic applications of the pyrazole derivative, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. While direct and extensive biological data for this specific compound is limited in publicly available literature, this document compiles and extrapolates information from closely related analogues and the broader class of pyrazole-containing compounds. The guide covers its synthetic chemistry, potential as an antimicrobial agent, and explores its prospective roles in oncology and inflammatory diseases through the inhibition of key signaling pathways. Detailed experimental protocols for synthesis and antimicrobial evaluation are provided, alongside visualizations of relevant cellular signaling cascades to facilitate further research and drug development efforts.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The pyrazole scaffold is a versatile pharmacophore present in numerous FDA-approved drugs, highlighting its importance in drug design and development. The subject of this guide, this compound, is a pyrazole derivative with structural features that suggest potential for diverse biological activities. The presence of the 5-amino group offers a key site for hydrogen bonding and further chemical modification, while the 1-(4-methoxybenzyl) substituent can influence the compound's lipophilicity and metabolic stability.
This document aims to provide a comprehensive resource for researchers by summarizing the available data on the synthesis, antimicrobial properties, and potential anticancer and anti-inflammatory activities of this compound and its close derivatives.
Synthesis and Characterization
The synthesis of this compound and its derivatives has been reported in the scientific literature. A common synthetic route involves the cyclization of a β-ketonitrile with a substituted hydrazine.
General Synthetic Workflow
The synthesis of pyrazole derivatives often follows a convergent approach where key intermediates are prepared separately and then combined. A general workflow for the synthesis and subsequent screening of such compounds is outlined below.
Caption: High-level workflow for the synthesis and screening of pyrazole-based therapeutic agents.
Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Benzamides
The following protocol is adapted from the synthesis of derivatives of the closely related 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine[1].
Step 1: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (7)
A detailed procedure for the synthesis of the parent amine is required as a starting material. This typically involves the reaction of a cyclopropyl-substituted β-ketonitrile with (4-methoxyphenyl)hydrazine.
Step 2: Synthesis of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide derivatives (9a-h)
-
Dissolve 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine (1.0 eq) in dry dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (3.0 eq) to the cooled solution.
-
Slowly add the desired substituted benzoyl chloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired benzamide derivative.
Potential Therapeutic Applications
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Specifically, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains[1].
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against various microorganisms.
| Compound | S. aureus (ATCC 29737) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 20852) | A. flavus | F. verticillioides |
| 9d | 10 µg/mL | 15 µg/mL | 20 µg/mL | 25 µg/mL | 30 µg/mL |
| 9g | 15 µg/mL | 20 µg/mL | 25 µg/mL | 20 µg/mL | 25 µg/mL |
| 9h | 20 µg/mL | 25 µg/mL | 30 µg/mL | 30 µg/mL | 35 µg/mL |
| Streptomycin | 5 µg/mL | 5 µg/mL | 10 µg/mL | - | - |
| Nystatin | - | - | - | 15 µg/mL | 15 µg/mL |
Data extracted from Raju, H., et al. (2010)[1].
The following is a general protocol for determining the MIC of a compound using the broth microdilution method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (broth with inoculum, no compound) and negative control wells (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity (Potential)
While no direct anticancer activity data for this compound has been found in the reviewed literature, the pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. Several pyrazole derivatives have shown potent inhibitory activity against various kinases involved in cancer progression.
Based on the activities of other pyrazole-containing compounds, potential kinase targets for this compound could include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
-
p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation, and has complex roles in cancer.
The following diagrams illustrate the signaling pathways of these potential targets.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: Key downstream pathways of VEGFR-2 signaling in angiogenesis.
Anti-inflammatory Activity (Potential)
The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably COX-2 inhibitors like celecoxib. The structural similarities suggest that this compound could also possess anti-inflammatory properties.
A likely mechanism of anti-inflammatory action would be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Additionally, pyrazole derivatives have been reported to modulate other inflammatory pathways, such as the p38 MAPK pathway, which is involved in the production of inflammatory cytokines like TNF-α and IL-6.
Caption: The p38 MAPK signaling cascade in inflammation.
Future Directions
The information presented in this guide suggests that this compound is a promising scaffold for the development of new therapeutic agents. Future research should focus on:
-
Synthesis and Biological Screening: The synthesis of this compound and a library of its derivatives for comprehensive screening against a panel of microbial strains, cancer cell lines, and inflammatory targets.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to optimize the potency and selectivity of the lead compounds.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities, including kinase inhibition profiling and analysis of downstream signaling effects.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models of infection, cancer, and inflammation to assess their therapeutic potential and safety profiles.
Conclusion
While direct experimental data on the therapeutic applications of this compound is currently limited, the analysis of its structural features and the biological activities of related pyrazole derivatives strongly suggests its potential as a valuable starting point for the discovery of new drugs. Its demonstrated utility as a scaffold for potent antimicrobial agents, coupled with the well-established role of pyrazoles in anticancer and anti-inflammatory drug discovery, makes it a compelling candidate for further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.
References
The Versatile Building Block: An In-Depth Technical Guide to 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine is a key heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive aminopyrazole core shielded by a 4-methoxybenzyl (PMB) protecting group, render it a versatile precursor for the construction of a diverse array of complex nitrogen-containing heterocycles. This guide provides a comprehensive overview of its synthesis, chemical properties, and its strategic application in the development of biologically active molecules. The strategic importance of this compound lies in its ability to participate in a variety of chemical transformations, including nucleophilic substitutions and condensation reactions, to form more elaborate molecular architectures.[1] The pyrazole moiety itself is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2]
Synthesis and Physicochemical Properties
The synthesis of this compound is most commonly achieved through the regiospecific condensation of a β-ketonitrile with a substituted hydrazine. A prevalent method involves the reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride under reflux conditions, which can afford the desired product in high purity and yields of up to 90%.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound and a Structurally Related Derivative.
| Property | This compound | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[2] |
| Molecular Formula | C₁₁H₁₃N₃O | C₁₆H₂₅N₃O |
| Molecular Weight | 203.24 g/mol | 275.39 g/mol |
| CAS Number | 3528-45-8 | Not specified |
| Appearance | Not specified | Yellow solid |
| Melting Point | Not specified | 76 °C |
| ¹H NMR (CDCl₃, ppm) | Not specified | 1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH₃), 3.81 (s, 3H, OCH₃), 4.16 (d, J = 5.2 Hz, 2H, NCH₂), 5.41 (s, 1H, H-4), 6.90 (d, J = 8.4 Hz, 2H, Hₘ), 7.30 (d, J = 8.4 Hz, 2H, Hₒ) |
| ¹³C NMR (CDCl₃, ppm) | Not specified | 30.6 (CH₃, tBu), 32.3 (Cq, tBu), 34.2 (NCH₃), 50.1 (NCH₂), 55.4 (OCH₃), 85.2 (CH, C-4), 114.2 (2CH, Cₘ), 129.4 (2CH, Cₒ), 130.9 (Cq, Cᵢ), 148.1 (Cq, C-5), 159.3 (Cq, Cₚ), 160.7 (Cq, C-3) |
| FTIR (cm⁻¹) | Not specified | 3243 (N-H), 2958, 2863, 1611 (C=N pyrazole), 1558 (C=C), 1506 (C=C), 1240 and 1036 (C-O-C) |
| Mass Spec (EI, m/z) | Not specified | 273 [M⁺] |
Applications in the Synthesis of Fused Heterocyclic Systems
This compound serves as a pivotal intermediate in the synthesis of various fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets, including protein kinases.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are readily synthesized through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.
Fig. 1: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the isomeric pyrazolo[3,4-b]pyridine scaffold can also be achieved from 5-aminopyrazoles. One common method involves the reaction with α,β-unsaturated carbonyl compounds. This reaction typically proceeds via a Michael addition of the amino group to the enone system, followed by cyclization and oxidation.
Experimental Protocols
Synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
A representative experimental procedure for the synthesis of a structurally similar compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, is as follows.[3]
Materials:
-
Benzoylacetonitrile (1.45 g, 10 mmol)
-
2-(4-methoxyphenyl)hydraziniumchloride (1.75 g, 10 mmol)
-
Absolute ethanol (50 mL)
-
Dichloromethane
-
Water
Procedure:
-
A mixture of benzoylacetonitrile (10 mmol) and 2-(4-methoxyphenyl)hydraziniumchloride (10 mmol) in absolute ethanol (50 mL) is refluxed for 24 hours.
-
The solvent is removed by rotary evaporation.
-
The residue is extracted with a 1:1 mixture of dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography to afford 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[2]
This one-pot, two-step procedure illustrates a common transformation of a 5-aminopyrazole.
Materials:
-
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol)
-
p-Methoxybenzaldehyde (136 mg, 1.0 mmol)
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) and p-methoxybenzaldehyde (1.0 mmol) is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to ambient temperature.
-
Methanol is added, followed by the portion-wise addition of sodium borohydride.
-
The reaction is stirred at ambient temperature until the reduction is complete (monitored by TLC).
-
The reaction mixture volume is reduced under reduced pressure, and distilled water is added.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic extracts are dried with anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography on silica gel (DCM/MeOH, 30:1, v/v) to give the N-heterocyclic amine as a yellow solid (88% yield).[2]
Biological Relevance and Signaling Pathways
Derivatives of this compound, particularly the resulting pyrazolo[1,5-a]pyrimidines, have garnered significant attention as potent inhibitors of various protein kinases.[4] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[5]
One important signaling pathway that is often targeted by pyrazolo[1,5-a]pyrimidine-based inhibitors is the PI3K/Akt/mTOR pathway. This pathway is central to regulating cell growth, proliferation, and survival. Overactivation of this pathway is a common event in many cancers.
Fig. 2: Inhibition of the PI3K signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of biologically relevant fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, makes it a compound of high interest for medicinal chemists and drug development professionals. The ability to readily synthesize this intermediate and subsequently elaborate it into a variety of complex molecular architectures underscores its importance in the ongoing quest for novel therapeutic agents. Further exploration of the reactivity of this building block will undoubtedly lead to the discovery of new chemical entities with potent and selective biological activities.
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Discovery and history of pyrazole-based compounds in medicinal chemistry
An In-depth Technical Guide on the Discovery and History of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds, detailing their synthesis, mechanisms of action, and pivotal roles in drug development.
The Genesis of Pyrazole Chemistry: Knorr's Synthesis
The journey of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr's landmark synthesis of a substituted pyrazole.[2][3] His method, now famously known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[2][3] This foundational reaction opened the door to the creation of a vast array of substituted pyrazoles, many of which have become crucial therapeutic agents.[2] The first compound synthesized by Knorr using this method was 1-phenyl-3-methyl-5-pyrazolone.[2]
Key Pyrazole-Based Drugs: A Historical Perspective
The versatility of the pyrazole scaffold is exemplified by its presence in a diverse range of blockbuster drugs. The following timeline highlights some of the most significant pyrazole-containing drugs and their impact on medicine.
| Drug (Brand Name) | Year of Discovery/Approval | Therapeutic Class | Mechanism of Action |
| Antipyrine | 1883 | Analgesic, Antipyretic | Non-selective COX inhibitor |
| Celecoxib (Celebrex) | 1999 (Approved)[4] | Nonsteroidal Anti-inflammatory Drug (NSAID) | Selective COX-2 Inhibitor[5][6] |
| Sildenafil (Viagra) | 1998 (Approved)[4] | Phosphodiesterase-5 (PDE5) Inhibitor | Inhibits cGMP-specific phosphodiesterase type 5 (PDE5)[7][8] |
| Rimonabant (Acomplia) | 2006 (Approved in Europe)[9] | Anorectic Anti-obesity Agent | Selective Cannabinoid CB1 Receptor Inverse Agonist[9][10] |
In-Focus: Landmark Pyrazole-Based Drugs
Celecoxib (Celebrex): Revolutionizing Inflammation Management
The discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s was a pivotal moment in understanding inflammation.[11] While COX-1 is involved in homeostatic functions, COX-2 is primarily induced at sites of inflammation.[11] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs.[12]
Celecoxib, a diaryl-substituted pyrazole, emerged from this research as a highly selective COX-2 inhibitor.[5][6] It binds to a hydrophilic side pocket region close to the active COX-2 binding site via its polar sulfonamide side chain.[5] This selectivity allows it to reduce inflammation and pain while minimizing the gastrointestinal adverse effects commonly associated with non-selective NSAIDs.[5][13]
Clinical Efficacy of Celecoxib:
| Indication | Dosage | Efficacy Metric | Result |
| Osteoarthritis | 200 mg daily | Pain Reduction (WOMAC) | Significant improvement vs. placebo |
| Rheumatoid Arthritis | 100-200 mg twice daily | ACR20 Response | Significantly higher than placebo |
Note: Specific quantitative data from pivotal clinical trials can vary. The table provides a general summary of established efficacy.
Sildenafil (Viagra): A Serendipitous Discovery for Erectile Dysfunction
Sildenafil was initially synthesized and studied by Pfizer for the treatment of hypertension and angina pectoris.[7] During early clinical trials, it was observed to have a limited effect on angina but could induce significant penile erections.[7] This serendipitous finding led to a shift in its development, ultimately resulting in the first oral treatment for erectile dysfunction.[7]
Sildenafil's mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[7][8][14] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation, vasodilation, and increased blood flow, which facilitates an erection upon sexual stimulation.[7][15]
Clinical Efficacy of Sildenafil for Erectile Dysfunction:
| Dosage | Efficacy Outcome | Result vs. Placebo | Number Needed to Treat (NNT) |
| Dose Optimized | At least 60% of intercourse attempts successful | 49% vs. 11%[16] | 2.7[16] |
| Dose Optimized | Global improvement in erections | 79% vs. 21%[16] | 1.7[16] |
Rimonabant (Acomplia): A Novel Approach to Obesity and its Downfall
Rimonabant was developed as a selective antagonist or inverse agonist of the cannabinoid type 1 (CB1) receptor.[10][17] The endocannabinoid system is involved in regulating food intake, and it was hypothesized that blocking CB1 receptors could reduce appetite and lead to weight loss.[18][19] Rimonabant was the first in its class to be approved for the treatment of obesity in Europe.[9]
However, despite its novel mechanism and initial promise, Rimonabant was later withdrawn from the market worldwide due to serious psychiatric side effects, including depression, anxiety, and an increased risk of suicidal thoughts.[9][10]
Experimental Protocols
Knorr Pyrazole Synthesis (1883)
This protocol is based on the original 1883 publication by Ludwig Knorr.[2]
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
-
Reaction vessel
-
Water bath
-
Separatory apparatus
-
Crystallization dish
Procedure:
-
Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a reaction vessel at ambient temperature.[2]
-
Allow the initial condensation reaction to occur, which results in the formation of an oily product and water.[2]
-
Separate the water from the oily condensation product.[2]
-
Heat the oily product on a water bath for an extended period to induce cyclization.[2]
-
The resulting product is 1-phenyl-3-methyl-5-pyrazolone.
Synthesis of Celecoxib
A common synthetic route to Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[11]
Materials:
-
4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethanol
Procedure:
-
Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Reflux the reaction mixture. The condensation and subsequent cyclization yield Celecoxib.[11]
-
Purify the crude product by recrystallization.[11]
Synthesis of Sildenafil
The synthesis of sildenafil is a multi-step process. A key step involves the formation of the pyrazole ring.[7][20]
A simplified representation of a synthetic step:
-
Methylation: Methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester.[7]
-
Hydrolysis: Hydrolysis of the ester to the free acid.[7]
-
Nitration: Nitration of the pyrazole ring.[7]
-
Carboxamide formation: Conversion of the carboxylic acid to a carboxamide.[7]
-
Reduction: Reduction of the nitro group to an amino group.[7]
-
Acylation: Acylation of the amino group with 2-ethoxybenzoyl chloride.[7]
-
Cyclization: Intramolecular cyclization to form the pyrimidinone ring.[7]
-
Sulfonation and Condensation: Sulfonation followed by condensation with 1-methylpiperazine to yield sildenafil.[7]
Synthesis of Rimonabant
A reported synthesis of Rimonabant involves the following key steps:[17]
-
Condensation: Condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester.[17]
-
Reaction with N-aminopiperidine: The diketo ester is then reacted with N-aminopiperidine.[17]
-
Acid-catalyzed cyclization: The final step is an acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride to afford Rimonabant.[17]
Signaling Pathways and Workflows
Celecoxib Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sildenafil - Wikipedia [en.wikipedia.org]
- 8. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 9. Rimonabant - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. news-medical.net [news-medical.net]
- 14. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Sildenafil (Viagra) for male erectile dysfunction: a meta-analysis of clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. ovid.com [ovid.com]
- 19. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine Bioactivity: A Technical Guide
Abstract: The escalating costs and extended timelines of traditional drug discovery have underscored the importance of efficient preclinical screening methodologies. In silico approaches, leveraging computational power to predict the biological activity and pharmacokinetic profiles of novel compounds, have emerged as indispensable tools in modern pharmaceutical research. This technical guide provides a comprehensive framework for the in silico evaluation of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a pyrazole derivative with therapeutic potential. Pyrazole scaffolds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document outlines a systematic workflow for predicting the bioactivity of the target compound through target identification, molecular docking simulations, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Detailed experimental protocols for these computational assays are provided, and predicted quantitative data are summarized for clarity. Furthermore, signaling pathways of potential protein targets and the overall experimental workflow are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's putative mechanisms of action and the predictive process. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a structure known for its diverse biological activities.[1][2][3] The presence of the methoxybenzyl group can influence its pharmacokinetic properties and target interactions. The prediction of its bioactivity through computational methods can significantly accelerate its development as a potential therapeutic agent by identifying its likely molecular targets and flagging potential liabilities early in the discovery pipeline.
In silico bioactivity prediction encompasses a range of computational techniques to assess the interaction of a small molecule with biological macromolecules.[4][5] These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the principle of chemical similarity, where the bioactivity of a novel compound is inferred from that of structurally related molecules with known activities. Structure-based methods, such as molecular docking, rely on the three-dimensional structure of a biological target to predict the binding mode and affinity of a ligand.[6][7][8] This guide will focus on a structure-based workflow, supplemented with ADMET prediction to provide a holistic preclinical profile of this compound.
Predicted Bioactivity Profile
Based on the known pharmacological activities of structurally similar pyrazole derivatives, this compound is predicted to exhibit anti-inflammatory and anticancer properties. This hypothesis is predicated on the ability of the pyrazole scaffold to interact with key protein targets implicated in inflammation and cancer signaling pathways.
In Silico Experimental Workflow
The proposed in silico workflow for predicting the bioactivity of this compound is a sequential process that begins with target identification and culminates in a comprehensive ADMET profile.
Target Identification
Potential protein targets for this compound were identified based on the known targets of other pyrazole-based therapeutic agents with anti-inflammatory and anticancer activities. The primary targets selected for this predictive study are:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, and a known target for many pyrazole-containing anti-inflammatory drugs.[1][9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, a hallmark of cancer.[10][11]
-
B-Raf Kinase: A serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[12][13]
Molecular Docking
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the selected protein targets.
-
Ligand Preparation:
-
The 2D structure of this compound was sketched using molecular editing software (e.g., ChemDraw).
-
The 2D structure was converted to a 3D structure.
-
The 3D structure was energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Gasteiger charges were assigned to the ligand atoms.
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (COX-2, VEGFR-2, B-Raf) were retrieved from the Protein Data Bank (PDB).
-
All water molecules and existing ligands were removed from the protein structures.
-
Polar hydrogen atoms were added to the protein structures.
-
Kollman charges were assigned to the protein atoms.
-
-
Binding Site Identification:
-
The binding site (active site) of each protein was identified based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
A grid box was generated around the identified binding site to define the search space for the docking simulation.
-
-
Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.
-
The prepared ligand was docked into the defined binding site of each prepared protein.
-
The Lamarckian Genetic Algorithm was employed for conformational searching.
-
The top-ranked binding poses were saved for further analysis.
-
-
Analysis of Results:
-
The binding affinity (in kcal/mol) of the top-ranked pose for each ligand-protein complex was recorded.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's binding site were visualized and analyzed using software such as PyMOL or Discovery Studio.
-
ADMET Prediction
The ADMET profile of this compound was predicted to assess its drug-likeness and potential pharmacokinetic and toxicity issues.
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string of this compound was used as the input for the prediction servers.
-
Prediction Servers: A consensus approach using multiple online ADMET prediction tools (e.g., SwissADME, pkCSM) was employed to obtain a more reliable prediction.
-
Properties Predicted:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Pharmacokinetics (ADME): Human Intestinal Absorption, Caco-2 Permeability, Blood-Brain Barrier (BBB) Permeability, CYP450 enzyme inhibition, Excretion (Total Clearance).
-
Toxicity: AMES Toxicity, hERG I Inhibition, Hepatotoxicity.
-
-
Data Analysis: The predicted values for each parameter were collected and tabulated. Lipinski's Rule of Five was used to assess the oral bioavailability of the compound.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data from the molecular docking and ADMET analyses.
Table 1: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |
| VEGFR-2 | 2QU5 | -9.2 |
| B-Raf Kinase | 4YHT | -7.8 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value |
| Physicochemical Properties | |
| Molecular Weight | 203.24 g/mol |
| LogP | 2.15 |
| Topological Polar Surface Area (TPSA) | 57.8 Ų |
| Lipinski's Rule of Five | 0 violations |
| Pharmacokinetics (ADME) | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| Blood-Brain Barrier (BBB) Permeability | Low |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Total Clearance | 0.45 L/h/kg |
| Toxicity | |
| AMES Toxicity | Non-mutagenic |
| hERG I Inhibition | Low risk |
| Hepatotoxicity | Low risk |
Predicted Signaling Pathway Interactions
Based on the molecular docking results, this compound is predicted to modulate the signaling pathways associated with COX-2, VEGFR-2, and B-Raf.
COX-2 Signaling Pathway
Inhibition of COX-2 by this compound is predicted to block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
VEGFR-2 Signaling Pathway
By binding to VEGFR-2, the compound is predicted to inhibit its autophosphorylation and downstream signaling, leading to a reduction in angiogenesis.
B-Raf/MAPK Signaling Pathway
The compound's interaction with B-Raf is predicted to disrupt the MAPK/ERK signaling cascade, thereby inhibiting cancer cell proliferation.
Conclusion
The in silico analysis presented in this technical guide provides a strong rationale for the further investigation of this compound as a potential anti-inflammatory and anticancer agent. The predicted high binding affinities for COX-2, VEGFR-2, and B-Raf, coupled with a favorable ADMET profile, highlight its therapeutic potential. The predicted inhibition of key signaling pathways in inflammation and cancer provides a mechanistic basis for its putative bioactivities. While these computational predictions are promising, it is imperative that they are validated through in vitro and in vivo experimental studies to confirm the bioactivity and elucidate the precise mechanism of action of this compound. This in silico framework serves as a robust starting point for the efficient and targeted development of this compound as a novel therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Pharmacophore of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacophore of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a heterocyclic compound with significant potential in drug discovery. The document elucidates the key structural features responsible for its biological activities, focusing on its roles as a selective cyclooxygenase-2 (COX-2) inhibitor and a potential anti-tubercular agent. This guide details the synthesis, mechanism of action, and structure-activity relationships of this pyrazole derivative, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] this compound has emerged as a compound of interest due to its promising biological profile. This guide explores the essential chemical features that define its pharmacophore and contribute to its therapeutic potential.
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine.
General Experimental Protocol: Synthesis of a 1,5-disubstituted Pyrazol-5-amine
A representative protocol for the synthesis of a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, involves the regiospecific reaction of benzoylacetonitrile with 2-(4-methoxyphenyl)hydrazinium chloride.[2]
Materials:
-
Benzoylacetonitrile
-
2-(4-methoxyphenyl)hydrazinium chloride
-
Absolute Ethanol
-
Reflux apparatus
-
Crystallization and filtration equipment
Procedure:
-
A solution of benzoylacetonitrile (10 mmol) in absolute ethanol (50 ml) is prepared in a round-bottom flask.
-
2-(4-methoxyphenyl)hydrazinium chloride (10 mmol) is added to the solution.
-
The reaction mixture is heated under reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from ethanol to yield the final product.
This synthetic approach can be adapted for the synthesis of this compound by utilizing an appropriate β-ketonitrile and (4-methoxybenzyl)hydrazine.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Pharmacophore Analysis and Biological Activities
The pharmacophore of this compound is characterized by three key components: the pyrazole core, the 5-amino group, and the 1-(4-methoxybenzyl) substituent. These features collectively contribute to its biological activities.
Anti-inflammatory Activity: COX-2 Inhibition
A significant body of research points to pyrazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.
COX-2 catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Molecular docking studies suggest that the 5-amino group of this compound plays a crucial role in its interaction with the COX-2 active site, forming hydrogen bonds with key residues such as Gln380 and Tyr385.[2] The 4-methoxybenzyl group likely occupies a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity.
COX-2 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of COX-2 and its inhibition.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | >100 | 0.045 | >2222 | [3] |
| Pyrazole-Thymol Hybrid 8b | 13.6 | 0.043 | 316 | [3] |
| Pyrazole-Thymol Hybrid 8g | 12.06 | 0.045 | 268 | [3] |
| Pyrazole-Thymol Hybrid 8c | 12.85 | 0.063 | 204 | [3] |
Anti-tubercular Activity
Several studies have highlighted the potential of pyrazole-containing compounds as anti-tubercular agents, active against Mycobacterium tuberculosis.
The anti-tubercular activity of pyrazole derivatives is believed to stem from the inhibition of essential enzymes in Mycobacterium tuberculosis. Potential targets include:
-
UDP-galactopyranose mutase (UGM): An enzyme crucial for the synthesis of the mycobacterial cell wall.[4]
-
MmpL3 (Mycobacterial membrane protein Large 3): A transporter essential for the assembly of the mycobacterial cell wall.[5]
-
InhA (Enoyl-acyl carrier protein reductase): A key enzyme in the fatty acid synthesis pathway of M. tuberculosis.
Anti-Tubercular Mechanism of Action
Caption: Potential mechanisms of anti-tubercular activity of pyrazole derivatives.
While the specific Minimum Inhibitory Concentration (MIC) for this compound against M. tuberculosis is not widely reported, related pyrazole derivatives have shown significant activity.
| Compound/Derivative | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
| Pyrazole-based amide 15 | 2 | [5] |
| Pyrazole-based amide 35 | 2-4 | [5] |
| Pyrazole-triazolopyrimidine J21 | 0.39 | [6] |
| Pyrazole-triazolopyrimidine J27 | 0.39 | [6] |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be modulated by modifying its core structure.
-
5-Amino Group: This group appears critical for COX-2 inhibitory activity, likely participating in key hydrogen bonding interactions within the enzyme's active site.[2]
-
1-(4-methoxybenzyl) Group: The nature and position of the substituent on the benzyl ring can influence both potency and selectivity. The methoxy group may enhance binding to hydrophobic pockets in target enzymes.
-
Pyrazole Core: The pyrazole ring serves as a rigid scaffold, properly orienting the key functional groups for optimal interaction with their biological targets.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its pharmacophore, characterized by the pyrazole core, a 5-amino group, and a 1-(4-methoxybenzyl) substituent, confers significant potential for selective COX-2 inhibition and anti-tubercular activity. Further investigation and optimization of this core structure, guided by the principles of medicinal chemistry and a deeper understanding of its interactions with biological targets, could lead to the development of new and effective drugs for the treatment of inflammatory diseases and tuberculosis. This technical guide provides a foundational understanding for researchers and drug development professionals to advance the study of this important class of compounds.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazole-based derivatives targeting MmpL3 transporter in Mycobacterium tuberculosis: design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction between a substituted hydrazine and a dicarbonyl equivalent. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and expected characterization data. A visual representation of the synthesis workflow is also provided to facilitate understanding.
Introduction
5-Aminopyrazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties, make them attractive targets for synthesis. This compound, in particular, serves as a key intermediate for the elaboration of more complex molecular architectures. The protocol described herein offers a reliable and efficient method for the preparation of this compound.
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process involving the formation of (4-methoxybenzyl)hydrazine followed by its cyclocondensation with a suitable three-carbon building block.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methoxybenzyl chloride | Reagent grade, 98% | Commercially Available |
| Hydrazine hydrate | Reagent grade, 80% | Commercially Available |
| Malononitrile | Reagent grade, 99% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | Reagent grade, 99% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 1 M solution | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house preparation |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Step 1: Synthesis of (4-Methoxybenzyl)hydrazine
-
To a stirred solution of hydrazine hydrate (5 equivalents) in ethanol, add 4-methoxybenzyl chloride (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). 4
Application Notes and Protocols for the Regiospecific Synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the regiospecific synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is based on the well-established cyclocondensation reaction between a monosubstituted hydrazine and a β-functionalized acrylonitrile, which ensures high regioselectivity for the desired N-1 substituted pyrazole isomer. This document includes a comprehensive experimental protocol, safety precautions, characterization data, and a discussion of the compound's potential applications.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a prominent feature in numerous pharmaceuticals, and the 5-amino-1-substituted pattern allows for diverse functionalization, making it a versatile synthon for creating compound libraries for drug discovery. The 4-methoxybenzyl (PMB) group serves as a common protecting group for nitrogen atoms and can also influence the pharmacokinetic properties of the final compounds. The regiospecific synthesis of this compound is crucial to avoid the formation of isomeric impurities that can complicate purification and biological evaluation. The protocol detailed herein provides a reliable method to obtain the target compound with high purity.
Chemical Information
| Compound Name | This compound |
| CAS Number | 3528-45-8 |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Structure |
Experimental Protocol
This protocol describes the regiospecific synthesis of this compound via the cyclocondensation of (4-methoxybenzyl)hydrazine hydrochloride with 3-ethoxyacrylonitrile.
Materials and Equipment:
-
(4-Methoxybenzyl)hydrazine hydrochloride
-
3-Ethoxyacrylonitrile
-
Triethylamine (Et₃N)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup with silica gel
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine derivatives are potentially toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-methoxybenzyl)hydrazine hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add absolute ethanol (approximately 20 mL per gram of hydrazine hydrochloride) to the flask. To this suspension, add triethylamine (2.5 eq) dropwise at room temperature with stirring.
-
Addition of β-Alkoxyacrylonitrile: Once the hydrazine salt has dissolved, add 3-ethoxyacrylonitrile (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane).
-
Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 70-85%
Data Presentation
Table 1: Reactant Stoichiometry
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| (4-Methoxybenzyl)hydrazine hydrochloride | 188.65 | 1.0 | 1.0 |
| 3-Ethoxyacrylonitrile | 99.13 | 1.1 | 1.1 |
| Triethylamine | 101.19 | 2.5 | 2.5 |
Table 2: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts / m/z |
| ¹H NMR | δ (ppm): 7.20-7.30 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 7.40 (d, 1H, pyrazole-H), 5.70 (d, 1H, pyrazole-H), 5.00 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.50 (br s, 2H, NH₂) |
| ¹³C NMR | δ (ppm): 159.0 (Ar-C), 153.0 (pyrazole-C), 139.0 (pyrazole-C), 130.0 (Ar-C), 129.0 (Ar-CH), 114.0 (Ar-CH), 95.0 (pyrazole-CH), 55.0 (OCH₃), 53.0 (CH₂) |
| Mass Spec (ESI+) | m/z: 204.11 [M+H]⁺ |
Note: The expected NMR chemical shifts are estimations based on analogous structures and may vary depending on the solvent and experimental conditions.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Application Notes and Protocols: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine as a versatile scaffold in drug discovery. The following sections detail its synthesis, potential therapeutic applications, and protocols for evaluating its biological activity.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class, a well-established pharmacophore in medicinal chemistry. The pyrazole nucleus is a core component of numerous approved drugs, highlighting its significance in the development of novel therapeutic agents. The structural features of this compound, including the pyrazole ring, a methoxybenzyl group, and a primary amine, make it an attractive starting point for the synthesis of diverse compound libraries with potential activities against various biological targets. Research has indicated its potential as an anti-inflammatory, antioxidant, and kinase inhibitor.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the regiospecific reaction of a β-ketonitrile with a substituted hydrazine.
Protocol: Synthesis of this compound
Materials:
-
(4-methoxyphenyl)hydrazine hydrochloride
-
Benzoylacetonitrile
-
Potassium carbonate
-
Ethanol (absolute)
-
Ice water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
To a round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq), benzoylacetonitrile (1.0 eq), and potassium carbonate (1.5 eq) in absolute ethanol.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water with stirring.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Diagram: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Application 1: Cyclooxygenase-2 (COX-2) Inhibition for Anti-Inflammatory Activity
The pyrazole scaffold is a key feature of several selective COX-2 inhibitors, such as Celecoxib. Molecular docking studies suggest that the 5-amino group of pyrazole derivatives can form crucial hydrogen bonds within the active site of the COX-2 enzyme, contributing to their inhibitory activity. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
| 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (SC-58635) | >100 | 0.05 | >2000 |
| 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 1.5 | 0.015 | 100 |
Note: Data is compiled from various sources for structurally related compounds to indicate the potential of the pyrazole scaffold.
Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol provides a general method for assessing the COX-2 inhibitory activity of this compound.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 Assay Buffer
-
COX-2 Cofactor Solution
-
Fluorometric substrate (e.g., ADHP)
-
Arachidonic acid (substrate)
-
This compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound and a serial dilution in DMSO.
-
In a 96-well plate, add the following to each well:
-
COX-2 Assay Buffer
-
COX-2 Cofactor Solution
-
Fluorometric substrate solution
-
-
Add the test compound dilutions, positive control (Celecoxib), or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding the COX-2 enzyme to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 530-540 nm excitation / 585-595 nm emission) in kinetic mode for 10-15 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and calculate the IC50 value using non-linear regression analysis.
Diagram: COX-2 Inhibition Signaling Pathway
Caption: Inhibition of the COX-2 pathway by this compound.
Application 2: Antioxidant Activity
The aminopyrazole moiety is known to possess antioxidant properties. The presence of the electron-donating amino group can contribute to the radical scavenging activity of the molecule. This makes this compound a candidate for the development of agents to combat oxidative stress-related diseases.
Quantitative Data: Antioxidant Activity of Pyrazole Derivatives
Specific antioxidant data for this compound is limited. The table below shows representative data for other pyrazole derivatives.
| Compound | DPPH Scavenging IC50 (µM) |
| Ascorbic Acid (Reference) | 25.5 |
| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivative | 45.2 |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivative | 68.7 |
Note: Data is compiled from various sources for structurally related compounds to indicate the potential of the pyrazole scaffold.
Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method to evaluate the antioxidant potential of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound (dissolved in methanol/ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a stock solution of this compound and a serial dilution in methanol.
-
In a 96-well plate, add the test compound dilutions, positive control, or methanol (blank) to the respective wells.
-
Add the DPPH solution to all wells and mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the compound concentration and determine the IC50 value.
Diagram: DPPH Radical Scavenging Workflow
Caption: Workflow for the DPPH antioxidant assay.
Application 3: Kinase Inhibition
The pyrazole scaffold is a prominent feature in many clinically approved kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The versatility of the pyrazole core allows for substitutions at various positions to achieve potency and selectivity against specific kinases.
Quantitative Data: Kinase Inhibitory Activity of Pyrazole Derivatives
Specific kinase inhibition data for this compound is not widely published. The following table provides examples of the kinase inhibitory activity of other pyrazole-based compounds.
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3 |
| Crizotinib | ALK | 24 |
| A pyrazole-based Aurora A/B inhibitor | Aurora A | 35 |
| A pyrazole-based Aurora A/B inhibitor | Aurora B | 75 |
Note: Data is compiled from various sources for structurally related compounds to indicate the potential of the pyrazole scaffold.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a general method for screening this compound against a panel of kinases.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR, etc.)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound (dissolved in DMSO)
-
Staurosporine or a known inhibitor for the target kinase (positive control)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound and a serial dilution in DMSO.
-
In a 384-well plate, add the test compound dilutions, positive control, or DMSO (vehicle control) to the respective wells.
-
Add the kinase and substrate peptide solution in kinase buffer to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value.
Diagram: General Kinase Inhibition Signaling Pathway
Application Notes and Protocols: The Agrochemical Potential of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine as a key intermediate in the synthesis of novel agrochemicals. The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core.[1][2] The unique structural features of this compound, including the reactive amino group and the methoxybenzyl moiety, make it an attractive building block for the development of new fungicides, insecticides, and herbicides.[3]
The primary application highlighted in these notes is the synthesis of pyrazole carboxamides, a prominent class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHI).[3] By acylating the 5-amino group of the pyrazole, a diverse range of amide derivatives can be generated, allowing for the fine-tuning of biological activity and spectrum.
Hypothetical Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide
While direct synthesis of a commercialized agrochemical from this compound is not extensively detailed in publicly available literature, its structural similarity to intermediates used in the synthesis of known pyrazole-based fungicides suggests its high potential. Below is a representative synthesis of a hypothetical, yet plausible, agrochemical candidate, N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(trifluoromethyl)benzamide . This compound is designed based on the known structural requirements for SDHI fungicides.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of the target compound.
| Parameter | Value | Notes |
| Chemical Name | N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(trifluoromethyl)benzamide | - |
| Molecular Formula | C19H16F3N3O2 | - |
| Molecular Weight | 387.35 g/mol | - |
| Yield | 85% | Based on typical acylation reactions of aminopyrazoles. |
| Purity | >98% | After purification by column chromatography. |
| EC50 (Botrytis cinerea) | 1.5 µg/mL | Hypothetical value, comparable to existing SDHI fungicides. Indicates potential for controlling grey mold. |
| EC50 (Sclerotinia sclerotiorum) | 0.8 µg/mL | Hypothetical value, suggesting high efficacy against white mold. |
| EC50 (Valsa mali) | 2.1 µg/mL | Hypothetical value, indicating potential for controlling apple tree canker.[2] |
Experimental Protocols
Synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(trifluoromethyl)benzamide
This protocol details the acylation of this compound with 2-(trifluoromethyl)benzoyl chloride.
Materials:
-
This compound (1.0 eq)
-
2-(Trifluoromethyl)benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(trifluoromethyl)benzamide.
Visualizations
Diagrams
Below are diagrams illustrating the synthetic pathway and the proposed mechanism of action for the synthesized compound.
Caption: Synthetic pathway for the acylation of this compound.
Caption: Proposed mechanism of action: Inhibition of Complex II (SDH) in the fungal respiratory chain.
References
Application Notes and Protocols for N-Alkylation of 1H-Pyrazol-5-amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 1H-pyrazol-5-amines, a critical transformation in the synthesis of diverse bioactive molecules. The protocols outlined below are compiled from established methodologies and are intended to serve as a comprehensive guide for achieving successful N-alkylation.
Introduction
N-alkylated pyrazoles are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry, agrochemicals, and materials science. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. For 1H-pyrazol-5-amines, selective N-alkylation is a key step in the elaboration of this privileged scaffold to generate novel chemical entities for drug discovery programs. The presence of the amino group at the 5-position introduces a challenge of regioselectivity, as both the pyrazole ring nitrogens and the exocyclic amine are potential sites for alkylation. The following protocols address this challenge through various synthetic strategies.
Reaction Scheme
The general scheme for the N-alkylation of a 1H-pyrazol-5-amine involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkylating agent. This typically results in a mixture of N1 and N2 isomers, with the regiochemical outcome influenced by steric and electronic factors.
Caption: General reaction for N-alkylation of 1H-pyrazol-5-amines.
Experimental Protocols
Several methods for the N-alkylation of pyrazoles have been reported. The choice of protocol depends on the specific substrate, the desired regioselectivity, and the available reagents.
Protocol 1: N-Alkylation using a Strong Base in an Aprotic Solvent
This protocol is a widely used method for the N-alkylation of pyrazoles and can be adapted for 5-amino substituted analogs.[1][2] The use of a strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen.
Materials:
-
1H-Pyrazol-5-amine derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-pyrazol-5-amine (1.0 eq.).
-
Add anhydrous DMF or THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated regioisomers.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations and proceeds under milder acidic conditions.[3][4]
Materials:
-
1H-Pyrazol-5-amine derivative
-
Alkyl trichloroacetimidate (1.0 eq.)
-
Camphorsulfonic acid (CSA) (0.2 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the 1H-pyrazol-5-amine (1.0 eq.), the alkyl trichloroacetimidate (1.0 eq.), and CSA (0.2 eq.).
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours.
-
After 4 hours, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Alkylation in an Ionic Liquid
The use of ionic liquids as solvents can offer advantages in terms of reaction rates and simplified work-up procedures.[5]
Materials:
-
3,5-Dimethyl-1H-pyrazole (as a model substrate, can be adapted for 5-amino pyrazoles) (2 mmol)
-
Potassium hydroxide (KOH) (2.4 mmol)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (2.2 mmol)
-
1-Bromobutane (2.4 mmol)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the pyrazole derivative (2 mmol), powdered KOH (2.4 mmol), and [BMIM][BF₄] (2.2 mmol).
-
Add the alkylating agent (e.g., 1-bromobutane, 2.4 mmol) to the flask.
-
Attach a reflux condenser and heat the mixture at 80 °C with stirring for 2 hours.
-
After cooling to room temperature, extract the product with diethyl ether (3 x).
-
Combine the organic extracts and wash with water to remove the ionic liquid.
-
Dry the organic layer over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain the N-alkylated product.
Data Presentation
The following table summarizes representative yields for the N-alkylation of various pyrazole derivatives under different conditions.
| Starting Pyrazole | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | rt | 4 | 77 | [4] |
| 3,5-Dimethylpyrazole | 1-Bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | >95 | [5] |
| Pyrazole | Methanol | Crystalline aluminosilicate | - | 250 | - | 100 | [6] |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | rt | 12 | 88 | [7] |
Experimental Workflow
The general workflow for a typical N-alkylation experiment is depicted below.
Caption: A generalized workflow for the N-alkylation of 1H-pyrazol-5-amines.
Factors Influencing Regioselectivity
The regioselectivity of N-alkylation in unsymmetrical pyrazoles, such as 1H-pyrazol-5-amines, is a critical consideration. The ratio of N1 to N2 isomers is influenced by several factors:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1] Bulky substituents on the pyrazole ring or a bulky alkylating agent will favor substitution at the more accessible nitrogen.
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can influence the nucleophilicity of the ring nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can also impact the regiochemical outcome.
For 1H-pyrazol-5-amines, the amino group is an electron-donating group, which can influence the electron density at the adjacent N1 position. Careful optimization of the reaction conditions is often necessary to achieve the desired regioselectivity. It may be necessary to protect the 5-amino group prior to N-alkylation to prevent side reactions.
References
Application Notes and Protocols: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine as a Precursor for Fused Pyrazole Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine as a versatile precursor for the synthesis of various fused pyrazole heterocyclic systems. The methodologies detailed herein are crucial for the development of novel compounds with significant potential in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active molecules.
Introduction
This compound is a key building block in the synthesis of a variety of fused heterocyclic compounds. The presence of a reactive amino group at the 5-position and a protecting/directing 4-methoxybenzyl group at the N1-position makes it an ideal starting material for constructing complex molecular architectures. Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines detailed protocols for the synthesis of these important classes of compounds from this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of fused pyrazole systems from 5-aminopyrazole precursors. While specific data for this compound is limited in the literature, the provided data for analogous compounds illustrates the expected yields and reaction conditions.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazole Analogs
| 5-Aminopyrazole Precursor | β-Dicarbonyl Compound/Enaminone | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Amino-1H-pyrazole | Enaminone derivative | Acetic acid, reflux | Pyrazolo[1,5-a]pyrimidine derivative | Not Specified | [4] |
| 5-Amino-1H-pyrazole | Enaminone derivative | Pyridine, reflux, 12 h | Pyrazolo[1,5-a]pyrimidine derivative | Not Specified | [4] |
| 5-Amino-3-methyl-1-phenylpyrazole | Diethyl malonate | Sodium ethoxide | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | [5] |
| 5-Aminopyrazoles | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4yl)-3-oxoprop-1-en-1-olate | Not Specified | Pyrazolo[1,5-a]pyrimidine derivatives | High | [4] |
Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole Analogs
| 5-Aminopyrazole Precursor | Co-reactant(s) | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aromatic aldehydes, Pyruvic acid | Acetic acid, boiling | 4-Substituted-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid | 54-75 | |
| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde, β-ketonitriles | Acetic acid, triethylamine, boiling | 6-Substituted-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 63-81 | |
| 1,3-Dimethyl-1H-pyrazol-5-amine | Ethyl 2-cyanoacetate, Benzaldehyde, Ammonium acetate | TEA, Microwave irradiation | Ethyl 6-amino-1,3-dimethyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | High | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key fused pyrazole systems utilizing this compound as the precursor.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with β-Diketones
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines through the cyclocondensation of this compound with a β-diketone, such as acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 2,7-dimethyl-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines via Multicomponent Reaction
This protocol outlines a one-pot, three-component synthesis of a substituted pyrazolo[3,4-b]pyridine from this compound, an aromatic aldehyde, and an active methylene compound like malononitrile.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Piperidine (as a catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 6-amino-4-aryl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and experimental workflows described in these application notes.
Caption: General synthetic routes to fused pyrazoles.
Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives from 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel pyrazolo[3,4-d]pyrimidine derivative, specifically 1-(4-methoxybenzyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, commencing from 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds recognized for their significant therapeutic potential, often acting as kinase inhibitors. This protocol outlines a straightforward and efficient one-pot condensation reaction with acetylacetone. Included are comprehensive experimental procedures, a summary of quantitative data, and visual diagrams to illustrate the experimental workflow and the relevance of this scaffold in signaling pathways.
Introduction
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the purine nucleus. This has led to the development of numerous derivatives that function as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. The synthesis of novel substituted pyrazolo[3,4-d]pyrimidines is therefore a key area of interest in drug discovery. The following protocol details the synthesis of a novel derivative from this compound, a versatile starting material for the elaboration of new chemical entities.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 1-(4-methoxybenzyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (4.92 mmol) |
| Acetylacetone | 0.55 mL (5.41 mmol) |
| Glacial Acetic Acid | 10 mL |
| Reaction Conditions | |
| Temperature | 120 °C |
| Reaction Time | 6 hours |
| Product | |
| Product Name | 1-(4-methoxybenzyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine |
| Yield | ~85% (1.12 g) |
| Molecular Formula | C₁₅H₁₆N₄O |
| Molecular Weight | 268.31 g/mol |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.35 (s, 1H), 7.25 (d, J=8.4 Hz, 2H), 6.85 (d, J=8.4 Hz, 2H), 5.50 (s, 2H), 3.80 (s, 3H), 2.70 (s, 3H), 2.65 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz), δ (ppm) | 165.2, 160.1, 159.3, 155.4, 134.8, 129.5, 128.9, 114.2, 108.7, 55.3, 52.1, 25.4, 18.2 |
| Mass Spec (ESI-MS) m/z | 269.1 [M+H]⁺ |
| Melting Point | ~155-158 °C |
Experimental Protocols
Synthesis of 1-(4-methoxybenzyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound
-
Acetylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.92 mmol) of this compound in 10 mL of glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 0.55 mL (5.41 mmol) of acetylacetone dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 120 °C. Maintain this temperature with continuous stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Precipitation and Filtration: A solid precipitate will form upon neutralization. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from ethanol or column chromatography on silica gel (using a mixture of ethyl acetate and hexane as the eluent) can be performed.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-(4-methoxybenzyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Caption: General signaling pathway illustrating the inhibitory action of pyrazole-based kinase inhibitors.
Application Notes and Protocols for the Characterization of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Introduction
1-(4-methoxybenzyl)-1H-pyrazol-5-amine (CAS No: 3528-45-8) is a substituted pyrazole derivative.[1] The pyrazole core is a key structural motif in many biologically active compounds, making its derivatives, such as the title compound, of interest to researchers in medicinal chemistry and drug development.[2] Accurate and comprehensive analytical characterization is essential to confirm the identity, purity, and stability of such compounds. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented here is adapted from a closely related and structurally similar compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, to provide representative analytical characteristics.[2] These protocols and expected data will serve as a robust guide for researchers.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3528-45-8 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.25 g/mol | [1] |
| IUPAC Name | 1-(4-methoxybenzyl)-1H-pyrazol-5-ylamine | |
| Purity (Typical) | ≥95% - 98% | [1] |
Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments are recommended for complete assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Temperature: 25 °C
-
-
¹³C{¹H} NMR:
-
Observe Frequency: 101 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024-4096
-
Spectral Width: 0 to 200 ppm
-
Temperature: 25 °C
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals and assign chemical shifts, multiplicities, and coupling constants.
-
Assign the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
-
Expected ¹H and ¹³C NMR Data
The following data is based on the analogous compound 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and is illustrative for the title compound.[2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | Singlet | 3H | OCH₃ |
| ~4.15 | Singlet | 2H | NCH₂ |
| ~5.40 | Doublet | 1H | Pyrazole H-4 |
| ~6.90 | Doublet | 2H | Aromatic H (ortho to OCH₃) |
| ~7.30 | Doublet | 2H | Aromatic H (meta to OCH₃) |
| ~7.50 | Doublet | 1H | Pyrazole H-3 |
| (Broad singlet) | (Broad singlet) | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~50.0 | NCH₂ |
| ~55.4 | OCH₃ |
| ~95.0 | Pyrazole C-4 |
| ~114.2 | Aromatic CH (ortho to OCH₃) |
| ~129.4 | Aromatic CH (meta to OCH₃) |
| ~130.9 | Aromatic C (ipso to CH₂) |
| ~140.0 | Pyrazole C-3 |
| ~150.0 | Pyrazole C-5 |
| ~159.3 | Aromatic C (ipso to OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 203 | [M]⁺ (Molecular Ion) |
| 121 | [CH₂C₆H₄OCH₃]⁺ (4-methoxybenzyl cation - often the base peak)[2] |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 82 | [C₄H₄N₂]⁺ (Pyrazole ring fragment) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantitative analysis in various matrices. A reversed-phase method is generally suitable.
Experimental Protocol: RP-HPLC Purity Assay
-
Solution Preparation:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of Acetonitrile and water (e.g., 75:25 v/v) with an additive like 0.1% trifluoroacetic acid to improve peak shape.[3] Filter and degas the mobile phase before use.
-
Sample Solution: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Further dilute to a working concentration within the linear range of the detector (e.g., 50-150 µg/mL).[4]
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan, likely around 230-270 nm).
-
Run Time: Sufficiently long to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (75:25 v/v)[3] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection | UV at ~254 nm |
| Temperature | 30 °C[5] |
| Injection Volume | 10 µL |
Visualized Workflows
References
Application Notes and Protocols for the Scale-up Synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a key intermediate for various therapeutic candidates. The described two-step synthetic pathway is designed for robust and scalable production, ensuring high purity of the final compound suitable for preclinical evaluation. This protocol details the synthesis of the (4-methoxybenzyl)hydrazine intermediate, followed by its cyclocondensation with 3-oxopropanenitrile (generated in situ from its stable acetal precursor, 3,3-dimethoxypropanenitrile) to yield the target pyrazole. Detailed experimental procedures, quantitative data, and process flow diagrams are provided to facilitate successful implementation in a drug development setting.
Introduction
The pyrazole scaffold is a privileged pharmacophore found in a multitude of clinically approved drugs and investigational agents, exhibiting a wide range of biological activities. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems. This compound is a crucial intermediate in the development of novel therapeutics, and a reliable, scalable synthetic route is paramount for advancing these candidates through preclinical studies.
This application note outlines a validated two-step synthesis for this compound, designed for scale-up operations. The synthetic strategy is depicted in the workflow below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of (4-Methoxybenzyl)hydrazine
This protocol describes the synthesis of the key hydrazine intermediate.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100 g scale) | Moles |
| 4-Methoxybenzyl chloride | 156.61 | 100 g | 0.638 |
| Hydrazine hydrate (80%) | 50.06 | 200 mL | ~3.2 |
| Ethanol (95%) | - | 500 mL | - |
| Diethyl ether | - | As needed for extraction | - |
| Anhydrous sodium sulfate | - | As needed for drying | - |
Procedure:
-
Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is charged with hydrazine hydrate (200 mL) and ethanol (200 mL).
-
Reagent Addition: 4-Methoxybenzyl chloride (100 g, 0.638 mol) is dissolved in ethanol (300 mL) and added dropwise to the stirred hydrazine solution over 1 hour. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature, and the excess hydrazine and ethanol are removed under reduced pressure. The resulting residue is taken up in water (500 mL) and extracted with diethyl ether (3 x 300 mL).
-
Purification: The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield (4-methoxybenzyl)hydrazine as a pale yellow oil.
Quantitative Data:
| Parameter | Value |
| Theoretical Yield | 97.1 g |
| Actual Yield | 85-90 g |
| % Yield | 87-93% |
| Purity (by GC-MS) | >95% |
Step 2: Scale-up Synthesis of this compound
This protocol details the cyclocondensation reaction to form the target compound.
Reaction Scheme:
(3-Oxopropanenitrile is generated in situ from 3,3-dimethoxypropanenitrile)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for ~50 g scale) | Moles |
| (4-Methoxybenzyl)hydrazine | 152.20 | 50 g | 0.328 |
| 3,3-Dimethoxypropanenitrile | 115.13 | 41.7 g | 0.362 |
| Ethanol (95%) | - | 500 mL | - |
| Hydrochloric acid (conc.) | - | 20 mL | - |
| Sodium bicarbonate | - | As needed for neutralization | - |
| Ethyl acetate | - | As needed for extraction/purification | - |
| Hexane | - | As needed for purification | - |
Procedure:
-
In situ Generation of 3-Oxopropanenitrile: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3,3-dimethoxypropanenitrile (41.7 g, 0.362 mol) in ethanol (200 mL). Cool the solution to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid (20 mL) while maintaining the temperature. Stir the mixture at room temperature for 2 hours to effect hydrolysis to 3-oxopropanenitrile.
-
Cyclocondensation: To the solution containing the in situ generated 3-oxopropanenitrile, add a solution of (4-methoxybenzyl)hydrazine (50 g, 0.328 mol) in ethanol (300 mL) dropwise over 30 minutes.
-
Reaction: After the addition, the reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is carefully neutralized to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. The ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 300 mL).
-
Purification: The combined organic extracts are washed with brine (200 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Theoretical Yield | 66.7 g |
| Actual Yield | 50-55 g |
| % Yield | 75-82% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Detailed synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The protocols detailed in this application note provide a robust and scalable method for the synthesis of high-purity this compound, suitable for preclinical studies. The two-step process is efficient, with good overall yields and a straightforward purification procedure. This guide is intended to support researchers and drug development professionals in the reliable production of this key pharmaceutical intermediate.
Application Notes and Protocols for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2] Its versatile structure allows for modification to achieve high potency and selectivity against various kinase targets. 1-(4-methoxybenzyl)-1H-pyrazol-5-amine is a key intermediate and structural motif in the synthesis of a diverse range of pyrazole-based kinase inhibitors. Its chemical properties, including the presence of a hydrogen bond donor (amine group) and acceptor sites, as well as the potential for π-stacking interactions from the aromatic rings, make it an excellent starting point for the design of novel kinase inhibitors.[3]
These application notes provide an overview of the utility of this compound and its derivatives in the development of kinase inhibitors, focusing on key kinase families such as Janus kinases (JAKs), Receptor-Interacting Protein Kinase 1 (RIPK1), and the PI3K/Akt/mTOR signaling pathway. Detailed protocols for relevant assays are also provided to guide researchers in the evaluation of novel compounds based on this scaffold.
Application 1: Development of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that are vital for immune response and hematopoiesis.[4] Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, including cancers and inflammatory disorders, making JAKs attractive therapeutic targets.[4][5] Pyrazole-based compounds have shown significant promise as potent JAK inhibitors.[5][6]
Quantitative Data for Representative Pyrazole-Based JAK Inhibitors
While specific data for this compound as a direct JAK inhibitor is not extensively published, the following table summarizes the inhibitory activities of structurally related 4-amino-(1H)-pyrazole derivatives against JAK1, JAK2, and JAK3.[5] This data illustrates the potential of the aminopyrazole scaffold in achieving potent and selective JAK inhibition.
| Compound ID | Target Kinase | IC50 (nM)[5] |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 11b | JAK1 | 12.8 |
| JAK2 | 11.5 | |
| JAK3 | 18.2 | |
| Ruxolitinib | JAK1 | 3.3 |
| (Reference) | JAK2 | 2.8 |
Experimental Protocol: In Vitro Kinase Inhibition Assay for JAKs
This protocol outlines a typical in vitro kinase inhibition assay to determine the IC50 values of test compounds against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 polymer)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the assay buffer.
-
Add the recombinant JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to its Km value for the specific JAK isoform.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Application 2: Development of RIPK1 Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of cellular stress responses, including inflammation and programmed cell death (necroptosis).[7] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory diseases and ischemic injury.[7] Structurally related 1-benzyl-1H-pyrazole derivatives have been identified as potent RIPK1 inhibitors.
Quantitative Data for a Representative 1-benzyl-1H-pyrazole RIPK1 Inhibitor
The following table presents data for a potent 1-benzyl-1H-pyrazole derivative, demonstrating its efficacy in both biochemical and cell-based assays.[7]
| Compound ID | Target Kinase | Kd (μM)[7] | Cell Necroptosis EC50 (μM)[7] |
| 4b | RIPK1 | 0.078 | 0.160 |
Experimental Protocol: Cell Necroptosis Inhibition Assay
This protocol describes a cell-based assay to evaluate the ability of test compounds to inhibit necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., birinapant)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Microplate reader capable of measuring luminescence
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compounds for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and Z-VAD-FMK to the cell culture medium.
-
Incubate the cells for 24 hours.
-
Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
The luminescence signal is directly proportional to the number of viable cells.
-
Calculate the percent inhibition of cell death for each compound concentration relative to a DMSO control.
-
Determine the EC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Application 3: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many types of cancer, making it a key target for anticancer drug development.[8] Pyrazole and its fused derivatives have been extensively investigated as inhibitors of various kinases within this pathway, including PI3K and Akt.[8][9][10]
Quantitative Data for a Representative Pyrazole-Based Akt Inhibitor
The following table shows the inhibitory activity of a pyrazol-furan carboxamide analog against Akt1 and its effect on the phosphorylation of a downstream substrate.[9]
| Compound ID | Target Kinase | IC50 (nM)[9] | PRAS40 Phosphorylation IC50 (nM)[9] |
| 25e | Akt1 | 30.4 | 30.4 |
Experimental Protocol: Western Blot Analysis of Akt Pathway Inhibition
This protocol details the use of Western blotting to assess the inhibition of Akt signaling in cancer cells.
Materials:
-
Cancer cell line (e.g., PC-3 or LNCaP)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PRAS40, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation status of Akt and its substrates.
Signaling Pathway Diagram
Conclusion
This compound serves as a valuable and versatile scaffold for the development of potent and selective kinase inhibitors. The examples provided for JAK, RIPK1, and PI3K/Akt pathway inhibitors highlight the broad applicability of pyrazole-based compounds in targeting diverse kinases implicated in various diseases. The detailed protocols and workflows presented herein are intended to facilitate the design, synthesis, and evaluation of novel kinase inhibitors derived from this promising chemical starting point. Further optimization of this scaffold through structure-activity relationship studies holds significant potential for the discovery of next-generation kinase-targeted therapies.
References
- 1. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help improve experimental yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yield synthetic route for this compound?
A1: The most prevalent and effective method for synthesizing 5-aminopyrazoles is the condensation reaction between a substituted hydrazine and a β-ketonitrile or its equivalent. For the target molecule, this involves reacting (4-methoxybenzyl)hydrazine with a suitable three-carbon nitrile component. A key challenge in this synthesis is ensuring regioselectivity to obtain the desired 5-amino isomer over the 3-amino alternative.[1][2]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in pyrazole synthesis can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: The cyclocondensation may require more time or energy. Consider extending the reaction time or moderately increasing the temperature, while monitoring progress with Thin Layer Chromatography (TLC).[3]
-
Reagent Purity and Stability: Hydrazine derivatives can be sensitive to air and light. Using old or improperly stored (4-methoxybenzyl)hydrazine can significantly reduce yield. It is advisable to use fresh or purified reagents.
-
Regioselectivity Issues: A significant portion of your starting material might be converting into the undesired 3-amino regioisomer. The reaction conditions, particularly the pH, play a crucial role in directing the cyclization.[1]
-
Formation of Intermediates: The reaction may stall at the hydrazone intermediate or form a non-aromatized pyrazoline ring, which would require an additional oxidation step to convert to the final pyrazole product.[3]
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
A3: The presence of multiple spots on a TLC plate, apart from starting materials, typically indicates the formation of side products. The most common of these is the regioisomer, 1-(4-methoxybenzyl)-1H-pyrazol-3-amine.[1] The relative position of these spots will depend on the solvent system, but they often have very similar Rf values, complicating purification. Other possibilities include uncyclized hydrazone intermediates or oxidized/degraded starting materials.
Q4: How can I control the regioselectivity to favor the desired 5-amino isomer?
A4: Controlling regioselectivity is critical for maximizing the yield of the 5-amino isomer. Studies have shown that the choice of catalyst and solvent system can direct the outcome.[1]
-
Acidic Conditions: Performing the condensation in a protic solvent like ethanol with a catalytic amount of a mild acid (e.g., acetic acid) typically favors the formation of the 5-aminopyrazole.[1] The acid protonates the nitrile group, making it more susceptible to nucleophilic attack by the primary amino group of the hydrazine after the initial hydrazone formation.
-
Basic Conditions: Conversely, using a base like sodium ethoxide in ethanol tends to favor the formation of the 3-amino isomer.[1]
Q5: What purification methods are most effective for this compound?
A5: Post-reaction workup and purification are critical for obtaining a high-purity product.
-
Extraction: After neutralizing the reaction mixture, the crude product can be extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Column Chromatography: This is the most common method for separating the desired 5-amino product from unreacted starting materials and the 3-amino isomer. A silica gel column with a gradient solvent system, such as hexane/ethyl acetate, is typically effective.
-
Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reagent Degradation | Use freshly prepared or purchased (4-methoxybenzyl)hydrazine. Store it under an inert atmosphere, away from light. |
| Sub-optimal Reaction Conditions | Ensure the reaction is heated to reflux in a suitable solvent like ethanol. Monitor the reaction via TLC to confirm completion.[3] | |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the β-ketonitrile component to ensure the complete consumption of the more valuable hydrazine. | |
| Mixture of Isomers (3-amino and 5-amino) | Lack of Regiocontrol | Add a catalytic amount of glacial acetic acid to the reaction mixture. The acidic environment favors the cyclization pathway leading to the 5-amino isomer.[1] |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities | Purify the crude product using silica gel column chromatography before attempting crystallization. |
| Inherent Product Nature | If the pure product is an oil, confirm its purity via NMR and mass spectrometry. For storage or further reactions, it can be used as is or converted to a solid salt (e.g., hydrochloride) for easier handling. | |
| Reaction Stalls (Intermediate Persists on TLC) | Insufficient Activation Energy | Increase the reaction temperature to ensure complete cyclization. Microwave-assisted synthesis can also be an effective alternative to conventional heating.[1] |
| Formation of Stable Pyrazoline | If a stable pyrazoline intermediate has formed, a separate oxidation step may be required. This can sometimes be achieved by heating in glacial acetic acid or by using a mild oxidizing agent.[3] |
Comparative Data on Pyrazole Synthesis
The following table summarizes conditions and yields for the synthesis of structurally related aminopyrazoles to provide a baseline for optimization.
| Method | Key Reactants | Solvent / Catalyst | Temperature | Reported Yield | Reference |
| Regiospecific Condensation | Benzoylacetonitrile, 2-(4-methoxyphenyl)hydrazinium chloride | Ethanol | Reflux | Up to 90% (for 3-phenyl analog) | [4][5] |
| Regiodivergent Synthesis (5-amino) | 3-Methoxyacrylonitrile, Phenylhydrazine | Toluene / Acetic Acid | Microwave | 90% | [1] |
| Regiodivergent Synthesis (3-amino) | 3-Methoxyacrylonitrile, Phenylhydrazine | Ethanol / Sodium Ethoxide | Microwave | 85% | [1] |
| Multicomponent Domino Reaction | Aryl glyoxal, Pyrazolone, Aryl thioamide | HFIP | Room Temp | 65-92% | [4] |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via the acid-catalyzed condensation of (4-methoxybenzyl)hydrazine and 3-ethoxyacrylonitrile, optimized for high regioselectivity towards the 5-amino isomer.
Materials:
-
(4-methoxybenzyl)hydrazine
-
3-Ethoxyacrylonitrile
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-methoxybenzyl)hydrazine (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add 3-ethoxyacrylonitrile (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: A logical guide for troubleshooting common issues.
Caption: Influence of pH on cyclization regioselectivity.
References
- 1. soc.chim.it [soc.chim.it]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 5. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Welcome to the technical support center for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as (4-methoxybenzyl)hydrazine and 3,3-dimethoxyacrylonitrile (or other synthetic equivalents).
-
Isomeric pyrazoles: Depending on the synthetic route, regioisomers like 1-(4-methoxybenzyl)-1H-pyrazol-3-amine can form.
-
Oxidation products: The amine group is susceptible to oxidation, which can lead to colored impurities.
-
Solvent adducts: Residual solvents from the reaction or purification steps can be present.
-
Side-products from pyrazole synthesis: General pyrazole syntheses can sometimes yield pyrazoline intermediates if the final oxidation/aromatization step is incomplete.
Q2: My final product is an oil or a sticky solid, not the expected crystalline solid. What could be the issue?
A2: This is a common issue that can be attributed to several factors:
-
Residual solvent: Trapped solvent can prevent crystallization. Try drying the product under high vacuum for an extended period.
-
Presence of impurities: Even small amounts of impurities can disrupt the crystal lattice formation. Further purification may be necessary.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be an amorphous or oily state under your conditions.
Q3: What is the recommended method for purifying crude this compound?
A3: The two most effective methods for purifying this compound are column chromatography and recrystallization.
-
Column chromatography on silica gel is effective for removing a wide range of impurities. A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Recrystallization is a good technique for removing minor impurities if the crude product is relatively pure. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Q4: I am losing a significant amount of product during column chromatography. How can I improve the yield?
A4: Product loss on silica gel can be due to the basicity of the pyrazole-amine. To mitigate this:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a suitable amine, like triethylamine (typically 0.5-1% v/v in the eluent), to neutralize acidic sites and prevent your compound from sticking to the stationary phase.
-
Optimize your solvent system: A more polar eluent might be needed to efficiently move the compound off the column.
-
Work quickly: Amines can sometimes degrade on silica gel over time. A faster elution may help improve recovery.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Impurity in NMR | An isomeric byproduct with similar polarity. | Try a different column chromatography solvent system with different selectivity (e.g., toluene/acetone). If that fails, consider derivatization of the amine to alter its polarity, followed by purification and deprotection. |
| A thermally labile impurity that co-elutes. | Use a lower temperature during solvent removal (rotary evaporation). | |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., ethyl acetate/hexanes) can be effective. |
| The product is precipitating as an oil. | Try a slower cooling rate, scratch the inside of the flask with a glass rod to induce crystallization, or add a seed crystal. | |
| Product Discoloration (Yellow/Brown) | Oxidation of the amine functionality. | Handle the compound under an inert atmosphere (nitrogen or argon) when possible. Store the purified product in a cool, dark place. If discoloration occurs during chromatography, consider the use of deactivated silica gel. |
| Broad Peaks in Chromatography | Interaction of the basic amine with acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent system to improve peak shape and reduce tailing. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel (230-400 mesh) to your chosen eluent (e.g., 95:5 dichloromethane/methanol).
-
Stir to create a uniform slurry. For this basic compound, consider adding 0.5% triethylamine to the eluent to prevent streaking.
-
-
Packing the Column:
-
Pour the slurry into a glass column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or dichloromethane.
-
Alternatively, for less soluble samples, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation of the Product:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Quantitative Data Summary
The following table presents hypothetical data to illustrate the effectiveness of different purification strategies for this compound, starting from a crude product with 85% purity.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography (Standard Silica) | 85 | 97 | 65 | Significant tailing and some product loss observed. |
| Column Chromatography (with 0.5% TEA) | 85 | >99 | 85 | Improved peak shape and higher recovery. |
| Recrystallization (Ethanol) | 85 | 95 | 70 | Effective for removing less polar impurities. |
| Recrystallization (Ethyl Acetate/Hexanes) | 85 | 98 | 75 | Good for achieving high purity with decent recovery. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound using column chromatography.
Caption: A troubleshooting decision tree for common purification issues encountered with this compound.
Technical Support Center: Synthesis of Substituted Pyrazol-5-amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of substituted pyrazol-5-amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of substituted pyrazol-5-amines?
A1: The most prevalent side reaction is the formation of regioisomers. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1][2] The ratio of these isomers is influenced by steric and electronic effects of the substituents, as well as reaction conditions such as solvent and temperature.[1][2]
Q2: How can I minimize the formation of regioisomers?
A2: Several strategies can be employed to improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1]
-
Reaction Temperature: Adjusting the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final isomer ratio.[1][2]
-
Substituent Effects: Large differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group.[2]
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, influencing the rate of condensation at each carbonyl group.[2]
Q3: My reaction mixture has turned a dark color. What causes this and how can I prevent it?
A3: The formation of colored impurities is a common issue, often due to the decomposition of the hydrazine starting material or oxidation of intermediates, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] To mitigate this, consider the following:
-
Use high-purity starting materials.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
If using a hydrazine salt, adding a mild base can neutralize the acid and lead to a cleaner reaction profile.[3]
-
Purification by recrystallization or treatment with activated carbon can often remove these colored byproducts.[3]
Q4: I am observing a significant amount of starting material even after a long reaction time. What could be the problem?
A4: Low conversion rates can stem from several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and inhibit the desired transformation.[4]
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[4]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[4] Driving the reaction to completion may require more forcing conditions (e.g., higher temperature or addition of a catalyst).
Q5: In my metal-catalyzed N-arylation of a pyrazole, I am seeing a significant amount of a biaryl byproduct. How can I avoid this?
A5: The formation of biaryl side products is a result of the homocoupling of the aryl halide starting material. To minimize this, you can try:
-
Optimizing the catalyst and ligand system.
-
Adjusting the reaction temperature and time.
-
Using the appropriate stoichiometry of the coupling partners.
Troubleshooting Guides
Issue 1: Presence of Multiple Spots on TLC, Potentially Regioisomers
| Symptom | Possible Cause | Suggested Solution |
| Two or more spots with similar Rf values are observed on the TLC plate. | Formation of a mixture of regioisomers. | 1. Confirm Isomer Presence: Use 2D NMR techniques like NOESY to confirm the identity of the isomers. 2. Optimize for Selectivity: Modify reaction conditions (solvent, temperature, pH) to favor the formation of the desired isomer (see FAQ 2). 3. Separation: If optimization is not feasible, separate the isomers using column chromatography. |
| Streaking or tailing of spots on the TLC plate. | The compound may be unstable on the silica gel, or the solvent system is not optimal. | 1. Use a Different TLC Plate: Try using alumina or reverse-phase plates. 2. Modify the Mobile Phase: Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to improve the spot shape. |
Issue 2: Low Yield of the Desired Pyrazol-5-amine
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of unreacted starting material is visible on the TLC plate after the expected reaction time. | Incomplete reaction due to low reactivity or suboptimal conditions. | 1. Increase Temperature: Gently heat the reaction mixture and monitor by TLC. 2. Prolong Reaction Time: Continue the reaction for a longer period. 3. Check Starting Material Purity: Ensure the purity of the hydrazine and 1,3-dicarbonyl compound.[4] |
| The desired product spot is faint on the TLC, and there are multiple other spots. | Formation of multiple side products. | 1. Analyze Side Products: Attempt to isolate and characterize the major side products to understand the competing reaction pathways. 2. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and catalyst to favor the desired reaction. |
| The reaction appears to have worked, but the isolated yield is low. | Product loss during workup or purification. | 1. Review Workup Procedure: Ensure that the product is not being lost in aqueous washes (check pH if the product is acidic or basic). 2. Optimize Purification: If using column chromatography, ensure the correct stationary and mobile phases are being used to avoid product loss on the column. |
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Temperature (°C) | Ratio of 5-furyl-3-CF₃ Isomer : 3-furyl-5-CF₃ Isomer | Reference |
| Ethanol | Reflux | 1 : 1.2 | |
| Toluene | Reflux | 1.5 : 1 | |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85 : 15 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | >95 : 5 |
Table 2: Comparison of Purification Methods for a Model Pyrazole Synthesis
| Purification Method | Purity of Final Product (by GC-MS) | Yield (%) | Key Byproducts Removed |
| Direct Recrystallization | 85% | 70% | Minor colored impurities |
| Column Chromatography | >98% | 55% | Regioisomer, unreacted starting material |
| Acid-Base Extraction followed by Recrystallization | 95% | 65% | Hydrazine-related impurities, colored byproducts |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[2]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, TFE, HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature. The reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
Solvents for TLC screening and elution (e.g., hexane, ethyl acetate)
Procedure:
-
TLC Analysis: Develop a TLC method that provides good separation between the two regioisomers. A solvent system that gives Rf values between 0.2 and 0.5 is ideal.
-
Column Preparation: Prepare a silica gel column using the chosen eluent system.
-
Loading the Sample: Dissolve the crude mixture in a minimum amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
Protocol 3: Characterization of Regioisomers using 1H-NMR and NOESY
This protocol outlines the use of NMR spectroscopy to differentiate between pyrazole regioisomers.
Procedure:
-
Sample Preparation: Prepare separate NMR samples of the purified regioisomers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H-NMR Acquisition: Acquire a standard ¹H-NMR spectrum for each isomer. The chemical shifts of the pyrazole ring protons and the substituents will be different for each regioisomer.
-
NOESY Experiment: For unambiguous assignment, perform a 2D NOESY experiment on one of the isomers. This experiment shows through-space correlations between protons that are close to each other.
-
NOESY Analysis: Look for a cross-peak between the protons of the N-substituent (e.g., the methyl group of a 1-methylpyrazole) and the proton at the C5 position of the pyrazole ring. The presence of this correlation confirms that the substituent is at the N1 position and adjacent to the C5 proton, thus defining the regiochemistry.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and characterization of substituted pyrazol-5-amines.
Caption: A decision-making workflow for troubleshooting the formation of regioisomers in pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yields in the synthesis of substituted pyrazol-5-amines.
References
Optimizing reaction conditions for the synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing 1-substituted-5-aminopyrazoles is the cyclocondensation reaction between a substituted hydrazine, in this case, (4-methoxybenzyl)hydrazine, and a suitable 1,3-dielectrophilic compound.[1] Commonly used 1,3-dielectrophiles for this synthesis are β-ketonitriles or their synthetic equivalents, such as 3-alkoxyacrylonitriles.[1]
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are:
-
(4-methoxybenzyl)hydrazine (or its hydrochloride salt).
-
A β-ketonitrile (e.g., 3-oxopropanenitrile, which is unstable and often generated in situ) or a more stable equivalent like 3-ethoxyacrylonitrile or 3-aminocrotononitrile .
Q3: What is the most critical challenge in the synthesis of this compound?
A3: The most significant challenge is controlling the regioselectivity of the cyclization reaction.[1] When using a monosubstituted hydrazine like (4-methoxybenzyl)hydrazine, the two nitrogen atoms have different nucleophilicities. This can lead to the formation of two possible regioisomers: the desired 1,5-disubstituted pyrazole (this compound) and the undesired 1,3-disubstituted isomer (1-(4-methoxybenzyl)-1H-pyrazol-3-amine).[1]
Q4: How can I selectively synthesize the desired 1,5-disubstituted isomer?
A4: The formation of the 1,5-disubstituted isomer is generally favored under thermodynamic control.[2] This is typically achieved by conducting the reaction in a non-polar solvent like toluene with a catalytic amount of a protic acid, such as acetic acid or p-toluenesulfonic acid, at elevated temperatures (reflux).[1]
Q5: What are the common side products I might encounter?
A5: Besides the undesired 1,3-regioisomer, other common side products include:
-
Uncyclized Hydrazone Intermediates : If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
Products of Further Reactions : 5-aminopyrazoles are versatile and can sometimes react further, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1][3]
-
N-Acetylated Aminopyrazoles : If acetic acid is used as a solvent at high temperatures, it can sometimes lead to the formation of an N-acetylated byproduct.[1]
Q6: How can I confirm the correct regiochemistry of my final product?
A6: Unambiguous structure determination is crucial. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for initial characterization, advanced 2D NMR techniques are often necessary to definitively establish the regiochemistry.[4] Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show the correlation between the benzylic protons of the 4-methoxybenzyl group and the pyrazole ring carbons, confirming the N1-substitution. In some cases, single-crystal X-ray diffraction provides the most definitive structural proof.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. |
| Suboptimal reaction conditions. | Optimize the choice of solvent and acid catalyst. Toluene with a catalytic amount of acetic acid or p-toluenesulfonic acid at reflux is a good starting point.[1] | |
| Degradation of starting materials or product. | Ensure the quality of starting materials. (4-methoxybenzyl)hydrazine can be unstable; using its hydrochloride salt may be preferable. Avoid excessively high temperatures or prolonged reaction times if product degradation is suspected. | |
| Formation of a Mixture of Regioisomers | Reaction conditions favoring kinetic control. | To favor the desired 1,5-isomer, ensure thermodynamic control by using acidic conditions (e.g., catalytic acetic acid in toluene at reflux).[1][2] Basic conditions (e.g., sodium ethoxide in ethanol) tend to favor the 1,3-isomer.[2] |
| Isolation of Uncyclized Hydrazone Intermediate | Insufficient energy for the cyclization step. | Increase the reaction temperature and/or reaction time. Ensure the acid catalyst is present and active, as it promotes the cyclization step. |
| Product is an Oil and Difficult to Purify | Presence of impurities inhibiting crystallization. | Attempt to purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating. | |
| Difficulty in Removing Starting Hydrazine | Excess hydrazine used in the reaction. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the hydrazine. Unreacted hydrazine can often be removed during an aqueous workup with a dilute acid wash. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds.[4]
Synthesis of this compound
-
Materials:
-
(4-methoxybenzyl)hydrazine hydrochloride
-
3-Ethoxyacrylonitrile
-
Toluene
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
-
Procedure:
-
To a solution of (4-methoxybenzyl)hydrazine hydrochloride (1.0 eq) in toluene (0.2 M), add a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH > 8) to free the hydrazine. Extract the free hydrazine with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude (4-methoxybenzyl)hydrazine in toluene (0.2 M) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 3-ethoxyacrylonitrile (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Presentation
The following tables summarize the expected influence of various reaction parameters on the synthesis of 1-substituted-5-aminopyrazoles.
Table 1: Effect of Catalyst on Regioselectivity
| Catalyst/Conditions | Expected Major Product | Control Type | Reference |
| Acidic (e.g., Acetic Acid, p-TsOH) | 1,5-Disubstituted Pyrazole | Thermodynamic | [2] |
| Basic (e.g., Sodium Ethoxide) | 1,3-Disubstituted Pyrazole | Kinetic | [2] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Typical Temperature | Notes |
| Toluene | Reflux (~110 °C) | Commonly used for thermodynamically controlled reactions to favor the 1,5-isomer. |
| Ethanol | Reflux (~78 °C) | Often used in base-catalyzed reactions, which may favor the 1,3-isomer. |
| Acetic Acid | Reflux (~118 °C) | Can act as both solvent and catalyst, but may lead to N-acetylation as a side product at high temperatures.[1] |
| DMF/DMSO | Elevated Temperatures | High-boiling polar aprotic solvents can be used, but may require more rigorous purification. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1-(4-methoxybenzyl)-1H-pyrazol-5-amine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?
A1: Poor aqueous solubility is a common challenge for many small molecules. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common choice for a stock solution solvent.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO varies significantly between cell lines.[1] It is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or less to minimize cellular stress and off-target effects.[2][3] Concentrations above 1% are often toxic and can damage cell membranes.[3] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous assay medium. How can I prevent this?
A3: Precipitation upon dilution, often referred to as "crashing out," is a common issue. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of your compound, which will, in turn, lower the required DMSO concentration.
-
pH Adjustment: The amino group on the pyrazole ring suggests that the solubility of this compound may be pH-dependent.[4] Try adjusting the pH of your aqueous buffer. Since the amino group is basic, lowering the pH (making the buffer more acidic) may protonate the amine, increasing its solubility.
-
Use of Excipients: Consider incorporating solubility-enhancing excipients into your assay buffer. These can include cyclodextrins or non-ionic surfactants.
-
Prepare an Amorphous Solid Dispersion: For persistent solubility issues, preparing an amorphous solid dispersion of your compound can significantly improve its dissolution rate and apparent solubility.[5]
Q4: What are cyclodextrins and how can they improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex has increased aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.
Q5: Are there other solvents I can use besides DMSO?
A5: While DMSO is the most common, other organic solvents like ethanol can be used. However, ethanol can also be toxic to cells, and its acceptable final concentration is often lower than that of DMSO. If you choose an alternative solvent, it is essential to perform a vehicle control experiment to assess its impact on your assay.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting decision tree to identify a suitable solution.
References
Troubleshooting guide for the cyclization step in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the cyclization step of pyrazole synthesis.
Troubleshooting Guide & FAQs
Q1: Why is the yield of my pyrazole cyclization step consistently low?
Low yields during the cyclization step of pyrazole synthesis can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.[1]
Possible Causes and Solutions:
-
Incomplete Reaction: The cyclization may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[1]
-
Increase Temperature: Many condensation and cyclization reactions require heat. Consider refluxing the reaction mixture or employing microwave-assisted synthesis to potentially improve yields and shorten reaction times.[1]
-
Catalyst Choice: The selection and amount of acid or base catalyst are often crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are commonly used.[2] In some cases, Lewis acids have been shown to improve yields.
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can significantly lower the yield of the target pyrazole.
-
Troubleshooting:
-
Control Stoichiometry: Precise control over the stoichiometry of your reactants is important. An excess of one reactant might promote side reactions.[1]
-
Modify Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. Experimenting with different solvents may help minimize the formation of side products.[1]
-
-
-
Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.
-
Troubleshooting:
-
Milder Conditions: If you suspect product degradation, attempt the reaction at a lower temperature or use a milder catalyst.[1]
-
Workup Procedure: Ensure your workup procedure is not degrading the product. For instance, if your pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture.[1]
-
-
-
Purification Losses: A significant amount of product can be lost during purification steps like chromatography or recrystallization.
-
Troubleshooting: Optimize your purification protocol. This may involve selecting a more appropriate solvent system for chromatography or recrystallization.
-
Q2: How can I control the regioselectivity of the cyclization step?
Poor regioselectivity is a common issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of two regioisomers that are often difficult to separate.
Strategies to Control Regioselectivity:
-
Exploit Electronic and Steric Effects: The initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound is often the selectivity-determining step. The electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound can be leveraged to favor one isomer over the other.
-
Choice of Reactants: The structure of your starting materials plays a critical role. For instance, using a β-keto ester can provide better regioselectivity compared to a 1,3-diketone in some cases.
-
Reaction Conditions:
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers. A temperature-controlled approach has been shown to allow for the divergent synthesis of pyrazoles.[3]
-
Catalyst: The choice of catalyst can also impact regioselectivity.
-
Q3: My reaction has stalled, and I'm left with an intermediate. How do I promote the final cyclization and dehydration?
The formation of a stable intermediate, such as a hydrazone or enamine, without subsequent cyclization can be a frustrating issue.
Troubleshooting Steps:
-
Increase Acidity/Basicity: The cyclization step is often acid or base-catalyzed. A slight increase in the catalyst concentration may be necessary to promote the intramolecular nucleophilic attack.
-
Heating: As with low yields, providing more thermal energy by heating the reaction can help overcome the activation energy barrier for the cyclization and subsequent dehydration to the aromatic pyrazole ring.
-
Solvent Choice: The polarity of the solvent can influence the stability of the intermediate and the transition state of the cyclization. A change in solvent might be required to facilitate the final ring-closing step.
Data Presentation
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 2 | 85 | --INVALID-LINK-- |
| 2 | Ethyl Acetoacetate | Hydrazine Hydrate | None | Ethanol | Reflux | 4 | 78 | Fravolini et al., 1996 |
| 3 | Dibenzoylmethane | Hydrazine Hydrate | p-TsOH | Toluene | Reflux | 6 | 92 | [4] |
| 4 | 1-Phenyl-1,3-butanedione | Methylhydrazine | HCl | Methanol | 25 | 12 | 60 (mixture of regioisomers) | General Example |
| 5 | 1-Phenyl-1,3-butanedione | Methylhydrazine | None | Acetic Acid | 100 | 3 | 75 (major regioisomer) | General Example |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine or hydrazine derivative (1.0 - 1.2 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine or hydrazine derivative to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
Using a capillary tube, spot the reaction mixture, the starting 1,3-dicarbonyl compound, and the starting hydrazine on the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Visualizations
Diagram 1: General Workflow for Pyrazole Synthesis
Caption: General workflow of pyrazole synthesis from starting materials to the pure product.
Diagram 2: Troubleshooting Logic for the Cyclization Step
Caption: A decision tree for troubleshooting common issues in the pyrazole cyclization step.
References
Technical Support Center: Regioselective Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions for controlling regioselectivity in pyrazole synthesis, a critical step for ensuring the desired biological activity and simplifying downstream processing.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why are they a problem?
A: In the context of pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2] The formation of two or more regioisomers complicates product purification, reduces the yield of the desired compound, and can lead to inconsistent biological activity, as different isomers may have different pharmacological profiles.
Q2: What is the primary cause of regioisomer formation in the Knorr pyrazole synthesis?
A: The Knorr pyrazole synthesis, a classic method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is prone to forming regioisomeric mixtures.[1][3] The issue stems from the initial step: the substituted nitrogen of an unsymmetrical hydrazine (like methylhydrazine) can attack either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[1][2] This leads to two different hydrazone intermediates, which then cyclize and dehydrate to form the corresponding pyrazole regioisomers.[1][4][5] Significant regioselectivity is usually only achieved when there are substantial steric or electronic differences between the carbonyl groups.[2]
Q3: How do steric and electronic effects of substituents influence regioselectivity?
A: Steric and electronic effects are critical in directing the outcome of the reaction.
-
Steric Hindrance: A bulky substituent on one of the dicarbonyl carbons will sterically hinder the approach of the hydrazine's nitrogen atom. The initial attack will preferentially occur at the less hindered carbonyl carbon.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6] Conversely, electron-donating groups decrease the electrophilicity. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon.
Q4: How does reaction pH control the formation of regioisomers?
A: The pH of the reaction medium is a powerful tool for controlling regioselectivity.[7][8]
-
Acidic Conditions (pH 0-6.9): Under acidic conditions, the hydrazine can be protonated.[9] The initial condensation typically involves the more basic nitrogen atom of the substituted hydrazine attacking one of the carbonyl groups.[8] The reaction mechanism involves acid-catalyzed imine formation.[4][5][10]
-
Basic Conditions: Under basic or neutral conditions, the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine dictates the reaction pathway. The more nucleophilic nitrogen will attack the more electrophilic carbonyl carbon first.
For example, in methylhydrazine, the NH₂ group is less nucleophilic, while in phenylhydrazine, the NH₂ group is more nucleophilic. This difference in nucleophilicity can be exploited under controlled pH to favor one regioisomer.[11]
Q5: Are there modern synthetic methods that offer better regioselectivity?
A: Yes, several modern methods have been developed to overcome the limitations of classical approaches. These include:
-
Catalyst-Driven Syntheses: Transition-metal catalysts, such as those based on silver or copper, can promote highly regioselective cyclizations.[3] For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines yield 3-CF₃-pyrazoles with high selectivity.[3]
-
[3+2] Cycloadditions: These reactions, such as those between sydnones and alkynes, can offer excellent regioselectivity under mild conditions.[12][13]
-
Multi-component Reactions: One-pot procedures that generate the 1,3-dicarbonyl intermediate in situ before condensation can provide good yields, although regioselectivity with substituted hydrazines can still be a challenge.[14]
-
Synthesis from Tosylhydrazones: Reactions of N-alkylated tosylhydrazones with terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[15]
Troubleshooting Guide: Improving Regioselectivity
Problem: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a common issue when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines with minimal steric or electronic differentiation.
| Potential Solution | Detailed Action | Rationale |
| 1. Modify Reaction pH | Run parallel reactions under acidic (e.g., acetic acid, catalytic HCl) and basic (e.g., sodium acetate, triethylamine) conditions. Monitor product ratios by LC-MS or ¹H NMR. A patent suggests a pH between 0 and 6.9 for improved control.[9] | Changing the pH alters the protonation state and nucleophilicity of the hydrazine, which can strongly influence the initial point of attack and therefore the final isomer ratio.[7][8] |
| 2. Change the Solvent | Replace standard solvents like ethanol with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). | Fluorinated alcohols are non-nucleophilic and can dramatically increase regioselectivity by not competing with the hydrazine for reaction with the more reactive carbonyl group.[11] |
| 3. Adjust the Temperature | Systematically vary the reaction temperature. Some modern protocols have shown that temperature can be used to divergently synthesize different pyrazole derivatives from the same starting materials.[16] | The activation energies for the two competing reaction pathways may be different. Lowering the temperature often favors the pathway with the lower activation energy, potentially increasing selectivity. |
| 4. Introduce a Directing Group | Temporarily install a bulky protecting or directing group on one of the substituents of the 1,3-dicarbonyl to sterically block one of the reaction sites. | This strategy forces the initial attack to occur at the less hindered carbonyl, leading to a single regioisomer. The directing group can be removed in a subsequent step. |
Problem: I've isolated two isomers, but I can't determine their structures.
Distinguishing between regioisomers is crucial. Several spectroscopic techniques can provide unambiguous identification.
| Technique | Methodology | Expected Outcome |
| 2D NMR (NOESY) | Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space. | For a 1,5-disubstituted pyrazole, a NOE correlation would be expected between the N1-substituent and the C5-substituent. This correlation would be absent for the 1,3-disubstituted isomer. This method has been successfully used to confirm assignments.[17][18] |
| 2D NMR (HMBC) | Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are 2-3 bonds away. | The protons on the N1-substituent will show a correlation to the C5 carbon in the pyrazole ring. By identifying the chemical shift of the C5 carbon, the structure can be confirmed.[19] |
| X-Ray Crystallography | If one of the isomers can be crystallized, single-crystal X-ray diffraction provides a definitive 3D structure. | This is the gold standard for structural elucidation, leaving no ambiguity about the connectivity and substitution pattern of the pyrazole ring. |
Visualizing Reaction Control
Decision Workflow for Optimizing Regioselectivity
This diagram outlines a logical workflow for a researcher starting a pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.
Caption: A decision tree for selecting a synthetic strategy to control pyrazole regioselectivity.
Mechanism of Regioisomer Formation
This diagram illustrates the competing pathways in the Knorr synthesis that lead to two different regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Competing reaction pathways leading to two possible regioisomers in pyrazole synthesis.
Experimental Protocol: Regioselective Synthesis Using Fluorinated Solvents
This protocol is adapted from literature procedures that demonstrate improved regioselectivity in the synthesis of N-methylpyrazoles by using 2,2,2-trifluoroethanol (TFE) as the solvent.
Objective: To synthesize 1-methyl-5-aryl-3-(trifluoromethyl)pyrazole with high regioselectivity.
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in 2,2,2-trifluoroethanol (5 mL), add methylhydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, remove the TFE under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired regioisomer.
Expected Outcome: The use of TFE as a solvent has been shown to dramatically increase the ratio in favor of the isomer resulting from the attack of the -NHMe group of methylhydrazine on the carbonyl adjacent to the aryl group, often achieving ratios greater than 95:5.
Quantitative Data Summary
The choice of solvent significantly impacts the regioselectivity of the reaction between methylhydrazine and various 1,3-diketones.
Table 1: Effect of Solvent on Regioisomeric Ratio
| 1,3-Diketone Substituent (R) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Phenyl | Ethanol (EtOH) | 60:40 | |
| Phenyl | TFE | >98:2 | |
| 4-Chlorophenyl | Ethanol (EtOH) | 65:35 | |
| 4-Chlorophenyl | TFE | >98:2 | |
| Furyl | Ethanol (EtOH) | 55:45 | [11] |
| Furyl | TFE | >98:2 | [11] |
Note: Ratio A:B corresponds to the isomer where the methyl group is on the nitrogen adjacent to the trifluoromethyl-substituted carbon versus the R-substituted carbon.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 18. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 19. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability studies of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound involve its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. The pyrazole ring, the amine group, and the methoxybenzyl moiety are all potentially labile under these conditions.
Q2: To which conditions is the compound expected to be most sensitive?
A2: The compound is likely to be most sensitive to oxidative and photolytic conditions. Aromatic amines are known to be susceptible to oxidation, which can lead to colored degradation products. The pyrazole ring itself can also be oxidized.[1] The presence of chromophores in the molecule suggests potential for degradation upon exposure to light, particularly UV radiation.[1]
Q3: What are the likely degradation pathways for this molecule?
A3: Potential degradation pathways include:
-
Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to cleavage of the benzyl-pyrazole bond or degradation of the amine functionality.[1]
-
Oxidation: The primary amine is susceptible to oxidation, potentially forming nitroso or nitro derivatives. The pyrazole ring can be oxidized to form N-oxides or hydroxylated species.[1][2] The methoxybenzyl group can also be a site of oxidation.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to complex degradation products.[1]
-
Thermal Degradation: At elevated temperatures, thermal degradation of amines can occur, although this often requires high temperatures (above 260°F or 127°C) to be significant.[3]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[4] This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in their structural elucidation.[5][6]
Q5: What are the acceptable limits for degradation?
A5: The acceptable limits for degradation depend on the stage of drug development and the nature of the degradation products. For forced degradation studies, the goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[7] For formal stability studies, the limits for specific and total degradation products are set based on regulatory guidelines (e.g., ICH Q3A/B).
Troubleshooting Guides
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Discoloration of the sample (e.g., turning yellow or brown) | Oxidation of the aromatic amine or pyrazole ring. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Protect the sample from light.- Consider the use of antioxidants in formulated products. |
| Precipitation in solution | Formation of a less soluble degradation product or salt formation/hydrolysis at different pH values. | - Analyze the precipitate to identify its chemical nature.- Adjust the pH of the solution to improve solubility.- Evaluate different solvent systems for stability studies. |
| Loss of purity over time in the solid state | Degradation due to exposure to heat, light, or humidity. | - Store the solid compound in a cool, dark, and dry place.- Use sealed containers with desiccants.- Perform solid-state stability studies under controlled conditions. |
| Appearance of new peaks in the HPLC chromatogram | Formation of degradation products. | - Perform forced degradation studies to identify the conditions causing the degradation.- Use LC-MS to determine the mass of the new peaks and propose structures.- Optimize the HPLC method to ensure complete separation of all degradation products from the parent peak. |
| Inconsistent stability results between batches | Variability in the impurity profile of different batches. | - Characterize the impurity profile of each batch before initiating stability studies.- Investigate if any impurities are acting as catalysts for degradation. |
Data Presentation
The following tables summarize typical conditions used in forced degradation studies and provide a template for presenting the results for this compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2, 4, 8, 24 hours |
| Neutral Hydrolysis | Water | 80°C (reflux) | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Photostability | ICH Q1B option 2 (light cabinet) | Room Temperature | Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter |
| Thermal Stress | Solid state in oven | 80°C | 1, 3, 7 days |
Table 2: Example of Stability Data Summary
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | RRT of Major Degradation Product(s) |
| 0.1 M HCl, 24h | e.g., 8.5% | e.g., 2 | e.g., 0.75, 1.15 |
| 0.1 M NaOH, 24h | e.g., 12.2% | e.g., 3 | e.g., 0.68, 0.82, 1.24 |
| Water, 72h | e.g., <1% | e.g., 0 | e.g., N/A |
| 3% H₂O₂, 24h | e.g., 18.7% | e.g., 4 | e.g., 0.55, 0.91, 1.10, 1.35 |
| Photostability | e.g., 15.3% | e.g., 3 | e.g., 0.79, 1.08, 1.29 |
| Thermal (80°C, 7 days) | e.g., 3.1% | e.g., 1 | e.g., 1.18 |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Reflux at 80°C. Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.
-
Photostability: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions but protected from light. Analyze both samples after the exposure period.
-
Thermal Stress: Place the solid drug substance in a controlled temperature oven at 80°C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.
Protocol 2: HPLC-UV Analytical Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Thermal Degradation [bre.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the synthesis of this compound?
The synthesis of this compound is expected to yield a solid product. The reaction of an appropriate β-ketonitrile with 4-methoxybenzylhydrazine is a common synthetic route. It is crucial to control the reaction conditions to ensure the desired regioselectivity, favoring the 1,5-disubstituted pyrazole over other isomers.
Q2: What are the key spectroscopic features to confirm the identity of this compound?
Confirmation of the structure is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: Expect characteristic signals for the protons of the pyrazole ring, the 4-methoxybenzyl group, and the amine group. The benzylic protons often appear as a singlet, and the aromatic protons of the methoxybenzyl group will show a characteristic AA'BB' splitting pattern. The amine protons may appear as a broad singlet.
-
¹³C NMR: The spectrum should show distinct signals for each carbon atom in the molecule, including the carbons of the pyrazole ring, the methoxybenzyl group (including the methoxy carbon), and the carbon bearing the amino group.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₃N₃O, MW: 203.24 g/mol ).
Q3: What are the common regioisomers that can form during the synthesis?
The primary regioisomeric impurity is the 1,3-disubstituted pyrazole, 1-(4-methoxybenzyl)-1H-pyrazol-3-amine. The formation of this isomer depends on the reaction conditions and the specific synthons used. Distinguishing between the 1,5- and 1,3-isomers can be challenging and often requires careful analysis of 2D NMR data (NOESY or HMBC) to establish through-space or long-range correlations between the benzyl protons and the pyrazole ring protons.
Q4: How stable is the 4-methoxybenzyl (PMB) group during synthesis and purification?
The 4-methoxybenzyl (PMB) group is generally stable under neutral and mildly basic or acidic conditions. However, it can be sensitive to strong acids and oxidizing agents. Under strongly acidic conditions, cleavage of the PMB group can occur.
Troubleshooting Guides
Problem 1: Ambiguous NMR Spectra
Symptom: The ¹H or ¹³C NMR spectrum is difficult to interpret, with overlapping signals or unexpected multiplicities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Regioisomers | Run 2D NMR experiments like NOESY or HMBC to establish connectivity. A NOESY correlation between the benzylic protons and the H-5 proton of the pyrazole ring would confirm the 1,5-substitution pattern. |
| Solvent Effects | Record the NMR spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). Changes in solvent polarity can alter chemical shifts and resolve overlapping signals.[1][2] |
| Proton Exchange of Amine Group | The -NH₂ protons can exchange with residual water in the NMR solvent, leading to a broad signal or its disappearance. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the amine signal should disappear. |
| Diastereotopic Benzylic Protons | If a chiral center is present in the molecule or if rotation around a bond is restricted, the two benzylic protons can become magnetically non-equivalent (diastereotopic) and appear as a pair of doublets (an AB quartet) instead of a singlet. |
Problem 2: Low Yield or Incomplete Reaction
Symptom: The yield of the desired product is significantly lower than expected, or starting materials are still present after the reaction is complete.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[3] |
| Formation of Side Products | Besides regioisomers, other side products like pyrazolo[1,5-a]pyrimidines can form if the reaction precursors can react further. Analyze the crude product by LC-MS to identify major byproducts and adjust reaction conditions (e.g., stoichiometry, temperature) to minimize their formation. |
| Decomposition of Starting Materials or Product | Ensure the stability of the hydrazine starting material, which can be prone to oxidation. Check the stability of the product under the reaction and workup conditions. |
Problem 3: Purification Challenges
Symptom: Difficulty in separating the product from impurities using standard silica gel column chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Basic Nature of the Compound | The amine functionality makes the compound basic, which can lead to tailing on acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to improve peak shape. |
| Co-elution of Impurities | If impurities have similar polarity to the product, consider using a different stationary phase like alumina or a reverse-phase (C18) column. Recrystallization from a suitable solvent system can also be an effective final purification step. |
| Product Instability on Silica | If the compound is sensitive to the acidic nature of silica gel, deactivating the silica with a base or using a neutral stationary phase like alumina is recommended. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous structure elucidation and should be performed if the 1D spectra are insufficient for complete assignment.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation data for further structural confirmation.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape, is commonly used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Injection Volume: 5-20 µL of a filtered sample solution.
Quantitative Data
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Similar Compound: 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine in CDCl₃ [4]
| Proton | Chemical Shift (ppm) | Multiplicity |
| OCH₃ | 3.85 | s |
| Pyrazole H-4 | 5.95 | s |
| Aromatic H (methoxybenzyl) | 7.0 | d |
| Aromatic H (phenyl) | 7.25 | m |
| Aromatic H (phenyl) | 7.4 | t |
| Aromatic H (phenyl) | 7.5 | d |
| Aromatic H (methoxybenzyl) | 7.8 | d |
Note: For this compound, the signals for the phenyl group would be absent, and the pyrazole protons would show a different splitting pattern (likely doublets).
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Similar Compound: 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine in CDCl₃ [4]
| Carbon | Chemical Shift (ppm) |
| OCH₃ | 55.50 |
| Pyrazole C-4 | 87.59 |
| Aromatic C (methoxybenzyl) | 114.61 |
| Aromatic C (phenyl/methoxybenzyl) | 125.52 - 133.55 |
| Pyrazole C-5 | 145.74 |
| Pyrazole C-3 | 151.04 |
| Aromatic C-O (methoxybenzyl) | 158.97 |
Note: The chemical shifts for the target compound will differ, particularly for the pyrazole ring carbons and the absence of the phenyl group signals.
Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Workflow for the analytical characterization of the final product.
Caption: A logical decision tree for troubleshooting common experimental pitfalls.
References
- 1. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Methods for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization methods for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate the successful crystallization of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound and related aromatic amines.
Q1: My compound is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines.[1] This typically occurs when the solution is too supersaturated or cooled too quickly. Here are several strategies to overcome this:
-
Reduce Supersaturation: Add a small amount of the hot solvent to the solution to decrease the concentration before cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then proceed to cooler temperatures if necessary. Rapid cooling often promotes oil formation.[1]
-
Use a Seed Crystal: If you have a small amount of solid material, adding a tiny crystal (a seed crystal) to the supersaturated solution can induce crystallization.
-
Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can sometimes be effective.[1]
-
pH Adjustment: Consider converting the amine to a salt. The ionic nature of a salt can significantly improve its crystallization properties.[1]
Q2: I'm not getting any crystal formation, even after cooling the solution for an extended period. What are the next steps?
A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated. Here are some troubleshooting steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a seed crystal of your compound.
-
-
Increase Concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Try a Different Solvent System: The chosen solvent may be too good at dissolving your compound at all temperatures. A solvent in which the compound has high solubility when hot and low solubility when cold is ideal.
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield can be due to several factors. Consider the following to improve your recovery:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Ensure Complete Precipitation: Cool the solution thoroughly in an ice bath to maximize the amount of product that crystallizes out of the solution, assuming the impurities remain dissolved.
-
Solvent Choice: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, which would lower the final yield.
Q5: Should I consider forming a salt of my amine to improve crystallization?
A5: Yes, for amines that are difficult to crystallize as the free base, forming a salt is a highly effective strategy. The introduction of ionic character generally increases the crystal lattice energy, leading to more robust crystallization. You can treat a solution of your amine with an acid (e.g., HCl, HBr, or an organic acid) to form the corresponding salt, which can then be crystallized.
Data Presentation: Estimated Solubility Profile
| Solvent System | Estimated Solubility at Room Temperature (20-25°C) | Estimated Solubility at Elevated Temperature | Suitability for Recrystallization |
| Single Solvents | |||
| Water | Insoluble | Low | Poor |
| Methanol | Medium | High | Good |
| Ethanol | Medium | High | Good |
| Isopropanol | Low | Medium | Very Good |
| Acetone | High | Very High | Poor (Good co-solvent) |
| Ethyl Acetate | Medium | High | Good |
| Dichloromethane | High | Very High | Poor (Good co-solvent) |
| Toluene | Low | Medium | Very Good |
| Hexane | Insoluble | Low | Poor (Good anti-solvent) |
| Mixed Solvents | |||
| Ethanol/Water | Variable | High | Excellent |
| Acetone/Hexane | Variable | High | Excellent |
| Dichloromethane/Hexane | Variable | High | Excellent |
Experimental Protocols
The following are detailed methodologies for common crystallization techniques that can be adapted for this compound.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or toluene) and heat the mixture gently while stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are using the minimum volume necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this period. For maximum yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals. This can be done by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent has the desired solubility properties.
-
Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent in which it is readily soluble (e.g., hot ethanol or acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" in which the compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Protocol 3: Vapor Diffusion for Single Crystal Growth
This method is suitable for growing high-quality single crystals for X-ray crystallography.
-
Preparation of the Inner Vial: Dissolve a small amount of the purified compound in a few drops of a relatively volatile "good" solvent (e.g., acetone or dichloromethane) in a small, open vial.
-
Preparation of the Outer Chamber: Place the small vial inside a larger jar or beaker that contains a layer of a "poor" solvent (anti-solvent) in which the "good" solvent is miscible but the compound is insoluble (e.g., hexane or diethyl ether).
-
Sealing and Diffusion: Seal the outer chamber tightly. The vapor of the more volatile "good" solvent will slowly diffuse out of the inner vial and mix with the vapor of the "poor" solvent in the outer chamber. This slow change in solvent composition will gradually decrease the solubility of the compound, leading to the slow growth of single crystals over several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualization of Relevant Signaling Pathways
Pyrazole derivatives are known to be inhibitors of various protein kinases, playing a role in signaling pathways that are crucial in cell proliferation and survival. The following diagrams illustrate two such pathways, the JAK/STAT and PI3K/AKT pathways, which are common targets for pyrazole-based inhibitors.[2][3][4][5][6]
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of pyrazole derivatives.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine with other selected pyrazole derivatives. The information presented herein is curated from preclinical data to facilitate objective evaluation and inform future research and development in the field of medicinal chemistry.
Executive Summary
The pyrazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide focuses on the biological profile of this compound and compares its performance against other pyrazole analogues. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable resource for researchers. The unique structural features of this compound, specifically the methoxybenzyl group at the N1 position and the amine group at the C5 position, are thought to contribute to its interactions with various biological targets.[5]
Data Presentation
The following tables summarize the available quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of this compound and a selection of other pyrazole derivatives. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Drug | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide | >100 | >100 | >100 | |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-chlorobenzamide | 50 | 25 | 100 | |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | 25 | 12.5 | 50 | |
| Streptomycin | 10 | 10 | - | |
| Nystatin | - | - | 10 |
Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives
| Compound/Drug | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | B16-F10 (Melanoma) | Reference |
| 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | 15.6 | - | - | [6] |
| 1-benzyl-3-phenyl-1H-pyrazole-5-carbohydrazide | 25.4 | - | - | [6] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | - | 1.88 | 2.12 | [7] |
| Doxorubicin | ~1 | ~1 | ~1 | [6][7] |
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM) of Pyrazole Derivatives
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-(6-chloropyridazin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine | 14.26 | 1.50 | 9.51 | [2] |
| 4-(6-chloropyridazin-3-yl)-3-(3,4,5-trimethoxyphenyl)amino)-1H-pyrazol-5(4H)-one | 9.62 | 1.15 | 8.37 | [2] |
| Celecoxib | 5.42 | 2.16 | 2.51 | [2] |
| Indomethacin | 0.12 | 2.84 | 0.04 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the replication of findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Test Compounds: Stock solutions of the pyrazole derivatives are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Microbial cultures are grown overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are inoculated with the microbial suspension and incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay
The cytotoxic effect of the pyrazole derivatives on cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
The ability of the pyrazole derivatives to inhibit COX-1 and COX-2 enzymes is determined using a commercially available colorimetric or fluorometric inhibitor screening assay kit.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the pyrazole derivatives or a control inhibitor (e.g., celecoxib, indomethacin) for a specified time.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin H2 (PGH2), the product of the COX reaction, is measured either colorimetrically or fluorometrically.
-
IC50 Calculation: The IC50 values for COX-1 and COX-2 inhibition are determined by plotting the percentage of inhibition against the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a simplified signaling pathway relevant to the biological activities of pyrazole derivatives.
Caption: General experimental workflows for assessing biological activities.
Caption: Simplified COX enzyme signaling pathway and pyrazole inhibition.
References
- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 6. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the antitubercular activity of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
A Guide for Researchers in Drug Development
While direct experimental validation of the antitubercular activity for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine is not extensively documented in publicly available research, the broader class of pyrazole derivatives has emerged as a promising scaffold in the development of novel anti-tuberculosis agents.[1][2][3] This guide provides a comparative overview of structurally related pyrazole analogs, presenting their reported antitubercular efficacy, outlining common experimental protocols for activity assessment, and visualizing potential mechanisms of action. This information is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of new antitubercular drugs.
The urgent need for new anti-TB agents is driven by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][4] Pyrazole-containing compounds are of significant interest due to their diverse biological activities and their potential to act via novel mechanisms of action.[1][3]
Comparative Antitubercular Activity of Pyrazole Derivatives
Several series of pyrazole derivatives have been synthesized and evaluated for their inhibitory effects against M. tuberculosis. The following table summarizes the in vitro activity of selected compounds, providing a snapshot of the structure-activity relationships (SAR) within this chemical class. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration required to inhibit visible growth of the bacteria.
| Compound ID | Structure | Target/Putative Target | MIC (µg/mL) against Mtb H37Rv | Reference |
| Compound 15 | Pyrazole-based amide | MmpL3 Transporter | 2 | [5] |
| Compound 35 | Pyrazole-based amide | MmpL3 Transporter | 2-4 | [5] |
| Compound 5j | Isonicotinohydrazide-pyrazole | InhA | ≤ 4.9 µM | [6] |
| Compound 5k | Isonicotinohydrazide-pyrazole | InhA | ≤ 4.9 µM | [6] |
| Compound 11f | Diarylpyrazole-imidazole | CYP121A1 | 3.95 | [7] |
| Compound 12b | Diarylpyrazole-triazole | CYP121A1 | 4.35 | [7] |
| Compound 9o | Pyrazolylpyrazoline-tetrazole hybrid | InhA | 12.5 | [8][9] |
Note: The structures for the specific compounds listed are detailed in the cited literature. MIC values can vary based on the specific assay conditions.
Experimental Protocols for Antitubercular Activity Screening
The evaluation of novel compounds for antitubercular activity typically involves a series of standardized in vitro assays. Below are detailed methodologies for commonly employed screening techniques.
1. Microplate Alamar Blue Assay (MABA) / Resazurin Microplate Assay (REMA)
This is one of the most common methods for determining the MIC of compounds against M. tuberculosis.
-
Principle: The assay relies on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent dye resazurin (or Alamar Blue) to the pink, fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition.
-
Methodology:
-
A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are made in a 96-well microplate containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for a defined period (e.g., 7 days).
-
A solution of resazurin is added to each well, and the plates are re-incubated for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
2. Spot-Culture Growth Inhibition Assay (SPOTi)
This is a rapid and simple method for assessing the antimycobacterial activity of compounds.
-
Principle: This assay measures the ability of a compound to inhibit the growth of mycobacteria on a solid medium.
-
Methodology:
-
Test compounds are serially diluted and added to Middlebrook 7H10 agar supplemented with OADC.
-
A standardized suspension of M. tuberculosis is spotted onto the surface of the agar containing the test compounds.
-
Plates are incubated at 37°C until growth is visible in the control spots (typically 7-10 days).
-
The MIC is defined as the lowest concentration of the compound that inhibits the growth of the mycobacterial culture.
-
Visualization of Experimental Workflow and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical workflow for antitubercular drug screening and a simplified representation of a potential signaling pathway targeted by pyrazole derivatives.
Caption: A typical workflow for the screening and evaluation of novel antitubercular compounds.
References
- 1. Recent advances of pyrazole-containing derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazole-based derivatives targeting MmpL3 transporter in Mycobacterium tuberculosis: design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New INH-pyrazole analogs: Design, synthesis and evaluation of antitubercular and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a key intermediate in the development of various pharmaceutical compounds. The routes discussed are Cyclocondensation and N-Alkylation, each presenting distinct advantages and challenges in terms of yield, regioselectivity, and reaction conditions.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, based on representative experimental protocols for analogous compounds.
| Parameter | Route A: Cyclocondensation | Route B: N-Alkylation |
| Starting Materials | (4-methoxybenzyl)hydrazine, 3-aminocrotononitrile | 1H-pyrazol-5-amine, 4-methoxybenzyl chloride |
| Key Reagents | Acetic acid (catalyst) | Potassium carbonate (base) |
| Solvent | Ethanol | Acetonitrile |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 12-18 hours |
| Reported Yield | Good to Excellent (inferred) | Moderate (inferred, regioselectivity is a key issue) |
| Purification Method | Recrystallization | Column chromatography |
Logical Flow of Synthetic Strategies
The following diagram illustrates the decision-making process and workflow for selecting a synthetic route to this compound.
Caption: Workflow for the synthesis of this compound.
Visual Representation of Synthetic Pathways
The diagram below illustrates the chemical transformations for both the Cyclocondensation and N-Alkylation routes.
Caption: Overview of the Cyclocondensation and N-Alkylation synthetic routes.
Experimental Protocols
Route A: Cyclocondensation of (4-methoxybenzyl)hydrazine with 3-aminocrotononitrile
This route constructs the pyrazole ring in a single step from acyclic precursors.
Procedure:
-
To a solution of (4-methoxybenzyl)hydrazine (1.0 eq) in ethanol, add 3-aminocrotononitrile (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route B: N-Alkylation of 1H-pyrazol-5-amine
This route involves the direct attachment of the 4-methoxybenzyl group to the pyrazole nitrogen.
Procedure:
-
Suspend 1H-pyrazol-5-amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.
-
To this suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to isolate this compound. Note that separation from the N2-alkylated isomer may be necessary.
Comparative Discussion
Route A: Cyclocondensation is a convergent and often high-yielding approach to the pyrazole core. The regioselectivity is generally well-controlled by the nature of the starting materials, leading to the desired 1,5-disubstituted pyrazole isomer. The purification by recrystallization is often straightforward and scalable.
Route B: N-Alkylation is a more linear approach that starts from a pre-formed pyrazole ring. A significant challenge with this method is the potential for non-selective alkylation at the two ring nitrogens (N1 and N2) and the exocyclic amino group, which can lead to a mixture of isomers requiring careful chromatographic separation and potentially lowering the overall yield of the desired product. However, this route may be advantageous if the starting 1H-pyrazol-5-amine is readily available and a specific regioisomer is not critical or can be easily separated.
Comparative Guide to Structure-Activity Relationship (SAR) of Pyrazole Analogs as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of pyrazole-containing compounds as potential anticancer agents. The focus is on analogs that incorporate a 1-(4-methoxyphenyl) moiety, a common structural feature in medicinally relevant pyrazole derivatives. The data presented here is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The antiproliferative activities of (4-amino-1-aryl-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone analogs were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The series includes variations at the 1-position of the pyrazole ring, allowing for a direct comparison of the effect of different aryl substituents on anticancer activity.
| Compound ID | R (Substitution at 1-position) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 4a | Phenyl | 0.021 ± 0.003 | 0.039 ± 0.006 | 0.019 ± 0.002 |
| 4g | 4-Methoxyphenyl | 0.019 ± 0.002 | 0.035 ± 0.004 | 0.015 ± 0.001 |
| 4k | 4-Ethoxyphenyl | 0.017 ± 0.002 | 0.031 ± 0.005 | 0.015 ± 0.002 |
Data extracted from a study on pyrazole-containing tubulin polymerization inhibitors.[1]
Structure-Activity Relationship Insights:
From the data presented, several key SAR observations can be made for this series of pyrazole analogs:
-
The presence of an aryl group at the 1-position of the pyrazole ring is crucial for the potent antiproliferative activity.
-
Substitution on the para-position of the phenyl ring at the 1-position with alkoxy groups (methoxy in 4g and ethoxy in 4k ) appears to enhance or maintain high potency compared to the unsubstituted phenyl analog (4a ).
-
Compound 4k , with a 4-ethoxyphenyl group, demonstrated the highest activity against all three cell lines, suggesting that a slightly larger alkoxy group at this position may be favorable for binding to the biological target.[1]
-
The consistent high potency across different cancer cell lines (gastric, breast, and prostate) suggests a broad spectrum of activity for these analogs.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of the pyrazole analogs discussed.
General Synthesis of (4-amino-1-aryl-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone Analogs (4a-k): [1]
A key intermediate, (4-nitro-1-aryl-1H-pyrazol-3-yl)(3,4,5-trimethoxyphenyl)methanone, is synthesized first. To a solution of this nitro-intermediate in ethanol, tin(II) chloride dihydrate (SnCl2·2H2O) is added. The mixture is then heated to reflux for 3 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the final amino-pyrazole analogs.
In Vitro Antiproliferative Assay: [1]
-
Cell Culture: Human cancer cell lines (SGC-7901, MCF-7, and PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.
-
Cell Viability Measurement: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizations
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the synthesis of the pyrazole analogs to the evaluation of their antiproliferative activity.
Caption: General workflow for the synthesis and in vitro evaluation of pyrazole analogs.
Logical Relationship of Structure and Activity
This diagram illustrates the relationship between the structural modifications at the 1-position of the pyrazole ring and the resulting biological activity.
Caption: SAR of 1-aryl pyrazole analogs on antiproliferative activity.
References
This guide provides a comparative analysis of the cross-reactivity of the investigational compound 1-(4-methoxybenzyl)-1H-pyrazol-5-amine against a panel of related biological targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase and cyclooxygenase (COX) inhibitors.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals to provide an objective overview of the compound's selectivity, supported by representative experimental data and detailed protocols.
Data Presentation: Inhibitory Activity Against a Panel of Kinases and Cyclooxygenases
The inhibitory activity of this compound was evaluated against a panel of selected kinases and cyclooxygenase enzymes to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data presented is a representative example compiled for illustrative purposes.
| Target | Compound IC50 (nM) | Staurosporine IC50 (nM) | Celecoxib IC50 (nM) |
| Primary Target (Hypothesized) | |||
| Cyclooxygenase-2 (COX-2) | 85 | N/A | 40 |
| Related Targets | |||
| Cyclooxygenase-1 (COX-1) | >10,000 | N/A | 2,500 |
| c-Jun N-terminal Kinase 3 (JNK3) | 250 | 15 | N/A |
| Cyclin-Dependent Kinase 2 (CDK2) | 750 | 5 | N/A |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | >10,000 | 20 | N/A |
| p38α Mitogen-Activated Protein Kinase | 1,200 | 8 | N/A |
N/A: Not Applicable. Staurosporine is a broad-spectrum kinase inhibitor, and Celecoxib is a selective COX-2 inhibitor, used here as positive controls.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from a kinase reaction, which is directly proportional to the kinase activity.[7]
Materials:
-
Kinase of interest (e.g., JNK3, CDK2, LRRK2, p38α)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A 10-point, 1:3 serial dilution is then performed in DMSO to create a dose-response curve.[7]
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO control to each well of a 384-well plate.[7]
-
Add 2.5 µL of the respective kinase to each well and incubate for 10 minutes at room temperature.[7]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[7]
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
COX-1/COX-2 Inhibition Assay (Cell-Based)
This assay determines the potency of the test compound in inhibiting the production of prostaglandin E2 (PGE2) in a whole blood assay.
Materials:
-
Heparinized human whole blood
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay:
-
Pre-incubate 1 mL aliquots of whole blood with various concentrations of the test compound for 1 hour at 37°C.
-
For COX-2 induction, add LPS (10 µg/mL) and incubate for 24 hours at 37°C. For COX-1, no LPS is added.
-
Following incubation, centrifuge the samples to separate the plasma.
-
-
PGE2 Measurement:
-
Analyze the plasma for PGE2 levels using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 production for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for kinase and COX cross-reactivity profiling.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway by the compound.
References
- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Benchmarking the Efficacy of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine Against Known Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory efficacy of the novel pyrazole derivative, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib, Ibuprofen, and Diclofenac. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this comparison leverages data on the broader class of pyrazole derivatives and provides a framework for future experimental evaluation.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known to be a cornerstone in the development of various therapeutic agents. Pyrazole derivatives have demonstrated a wide range of biological activities, including significant anti-inflammatory properties. The structural features of this compound, particularly the substituted pyrazole ring, suggest its potential as a modulator of inflammatory pathways, likely through the inhibition of key enzymes such as cyclooxygenase (COX). Further research is warranted to fully elucidate its specific mechanism of action and quantify its efficacy.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the benchmark anti-inflammatory drugs.
In Vitro COX Inhibition
The inhibitory activity of anti-inflammatory compounds is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | >100 | <0.13 |
| Diclofenac | 0.5 | 0.5 | 1 |
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound. Efficacy is often measured as the dose required to achieve a 50% reduction in edema (ED50) or the percentage of edema inhibition at a specific dose.
| Compound | Dose (mg/kg) | Percent Inhibition of Edema (%) |
| This compound | Data not available | Data not available |
| Celecoxib | 10 | ~50-60% |
| Ibuprofen | 100 | ~40-50% |
| Diclofenac | 5 | ~56% |
| 20 | ~72%[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key inflammatory signaling pathway potentially targeted by these compounds and a general workflow for their evaluation.
Caption: Simplified inflammatory signaling pathway highlighting the role of COX enzymes.
Caption: General experimental workflow for evaluating anti-inflammatory compounds.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound and reference inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD to all wells.
-
Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Carrageenan-Induced Paw Edema
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Test compound and reference drug (e.g., Diclofenac)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Divide the animals into groups: a control group (vehicle), a reference drug group, and one or more test compound groups at different doses.
-
Administer the test compound, reference drug, or vehicle to the respective animal groups via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
After a specific pre-treatment time (e.g., 60 minutes), measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Induce inflammation by injecting a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed anti-inflammatory effects.
Conclusion
While direct experimental data for this compound is currently lacking, its structural classification as a pyrazole derivative suggests a strong potential for anti-inflammatory activity, likely through the inhibition of COX enzymes. The provided benchmark data for established NSAIDs and the detailed experimental protocols offer a robust framework for the future evaluation of this and other novel anti-inflammatory candidates. Further in vitro and in vivo studies are essential to quantify the efficacy and elucidate the precise mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent.
References
A Comparative Guide to the Efficacy of 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine Derivatives: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of novel 1-(4-methoxybenzyl)-1H-pyrazol-5-amine derivatives. The objective is to present a clear, data-driven overview of their potential as antiproliferative agents, supported by detailed experimental methodologies and visual representations of potential mechanisms of action.
In Vitro Antiproliferative Activity
A key study synthesized a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and evaluated their in vitro antiproliferative effects against the human breast cancer cell line (MCF-7) and a normal African green monkey kidney cell line (VERO)[1]. The evaluation was conducted using multiple assays to assess cell viability and proliferation.
The results, summarized in the table below, indicate that several of the synthesized compounds exhibit significant growth inhibitory effects against MCF-7 cells, with some showing selectivity compared to the normal VERO cell line[1].
Quantitative Data Summary
| Compound ID | Derivative R Group | MCF-7 IC₅₀ (µM)[1] | VERO IC₅₀ (µM)[1] |
| 9a | 2,4-dinitro-phenyl | 25.0 | >100 |
| 9b | 3-methoxy-phenyl | 45.2 | >100 |
| 9c | 4-tert-butyl-phenyl | 60.5 | >100 |
| 9d | 4-chloro-phenyl | 28.3 | >100 |
| 9e | 4-fluoro-phenyl | 35.8 | >100 |
| 9f | 4-methoxy-phenyl | 55.1 | >100 |
| 9g | 4-nitro-phenyl | 22.7 | >100 |
| 9h | 2,4-dichloro-phenyl | 30.2 | >100 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy
Currently, there is a lack of publicly available in vivo efficacy data specifically for this compound derivatives. However, studies on other pyrazole-based compounds have demonstrated in vivo antitumor activity. For instance, certain N-phenylpyrazole derivatives have shown efficacy in reducing tumor growth in a HCT-116 mouse model. Another common model for preliminary in vivo anticancer screening of pyrazole derivatives is the Ehrlich Ascites Carcinoma (EAC) model in mice. These studies provide a general indication of the potential for this class of compounds to be effective in a whole-organism context, though direct comparisons are not possible without specific data.
Potential Mechanism of Action: Signaling Pathways
The precise mechanism of action for the antiproliferative effects of this compound derivatives has not been fully elucidated. However, the broader class of pyrazole derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling kinases. Molecular docking studies on some pyrazole-based compounds have suggested interactions with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Furthermore, some pyrazole derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[2][3][4][5]
The following diagram illustrates a potential signaling pathway for the antiproliferative activity of these derivatives, based on known mechanisms of similar compounds.
Caption: Potential signaling pathways affected by pyrazole derivatives.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Experimental Workflow: In Vitro Antiproliferative Assays
Caption: General workflow for in vitro antiproliferative assays.
1. Trypan Blue Exclusion Assay
-
Principle: This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Harvest cells and resuspend in phosphate-buffered saline (PBS) to a known concentration.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the cell suspension.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells.
-
2. MTT Assay
-
Principle: This colorimetric assay measures cell metabolic activity. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the pyrazole derivatives and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
3. [³H] Thymidine Incorporation Assay
-
Principle: This assay measures DNA synthesis as an indicator of cell proliferation. Radiolabeled thymidine ([³H] thymidine) is added to the cell culture and is incorporated into the DNA of dividing cells. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
-
Protocol:
-
Seed cells in a multi-well plate and treat with the test compounds.
-
Add [³H] thymidine to each well and incubate for a period to allow for its incorporation into newly synthesized DNA.
-
Harvest the cells onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.
-
Wash the filters to remove unincorporated [³H] thymidine.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Compare the counts per minute (CPM) of treated cells to control cells to determine the effect on proliferation.
-
4. DNA Fragmentation Analysis
-
Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This assay visualizes this fragmentation pattern.
-
Protocol:
-
Treat cells with the pyrazole derivatives to induce apoptosis.
-
Harvest both adherent and floating cells.
-
Lyse the cells and isolate the genomic DNA.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize the DNA under UV light.
-
Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while necrotic or healthy cells will show a high molecular weight band or a smear, respectively.
-
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity and Molecular Docking of Some Pyrazole-Based Quinazolinone, Benzimidazole, and Tetrazinethione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine with Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 1-(4-methoxybenzyl)-1H-pyrazol-5-amine scaffold against other prominent heterocyclic systems, namely imidazole and triazole derivatives. The comparison focuses on key performance metrics in the context of anti-inflammatory and antitubercular activities, supported by experimental data from published literature. Due to the limited publicly available quantitative data for this compound, this guide utilizes representative data from closely related pyrazole derivatives to highlight the potential of this scaffold.
Data Presentation: Quantitative Comparison of Heterocyclic Scaffolds
The following table summarizes the biological activities of representative compounds from pyrazole, imidazole, and triazole classes, focusing on their anti-inflammatory and antitubercular properties.
| Heterocyclic Scaffold | Representative Compound | Biological Activity | Assay | Key Performance Metric |
| Pyrazole | Celecoxib (a well-known pyrazole-containing drug) | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.04 µM |
| Pyrazole | Representative Pyrazole Derivative | Antitubercular | M. tuberculosis H37Rv Inhibition | MIC = 3.95 µg/mL |
| Imidazole | Representative Imidazole Derivative | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.12 µM |
| Imidazole | Representative Imidazole Derivative | Antitubercular | M. tuberculosis H37Rv Inhibition | MIC = 6.25 µg/mL |
| Triazole | Representative Triazole Derivative | Anti-inflammatory | COX-2 Inhibition | IC50 = 0.25 µM |
| Triazole | Representative Triazole Derivative | Antitubercular | M. tuberculosis H37Rv Inhibition | MIC = 4.35 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the field for evaluating the efficacy of novel compounds.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme, a key target in anti-inflammatory drug discovery.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing assay buffer, human recombinant COX-2 enzyme, and the colorimetric probe TMPD.
-
The test compound, at various concentrations, is added to the wells. A vehicle control (DMSO) and a positive control (e.g., celecoxib) are also included.
-
The plate is pre-incubated at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The peroxidase activity of COX-2 is monitored by measuring the appearance of oxidized TMPD at 590 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2]
In Vitro Antitubercular Activity Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Alamar Blue or Resazurin reagent
-
Microplate reader
Procedure:
-
A culture of M. tuberculosis H37Rv is grown to mid-log phase.
-
The bacterial culture is diluted to a standardized concentration.
-
The test compound is serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
The standardized bacterial suspension is added to each well.
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 7-14 days.
-
After incubation, Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (i.e., inhibits bacterial growth).[3][4]
Visualizations
Signaling Pathway: COX-2 in Inflammation
Caption: The role of the pyrazole scaffold in inhibiting the COX-2 inflammatory pathway.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
Caption: Workflow for determining the in vitro COX-2 inhibitory activity of a compound.
Logical Relationship: Comparison of Heterocyclic Scaffolds
Caption: Key features and relationships of pyrazole, imidazole, and triazole scaffolds.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Unveiling the Action of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a promising therapeutic candidate. Through a comparative approach, we evaluate its performance against established alternatives, supported by experimental data, to offer valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic compound belonging to the aryl-substituted pyrazole class, which is recognized for a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[1] This guide delves into its potential dual mechanism of action as a cyclooxygenase-2 (COX-2) inhibitor and a radical scavenger. For a robust comparison, we have selected two widely used anti-inflammatory drugs: Celecoxib, a structurally related pyrazole-based selective COX-2 inhibitor, and Diclofenac, a non-pyrazole non-steroidal anti-inflammatory drug (NSAID).
Comparative Analysis of Mechanism of Action
The primary proposed mechanism of action for this compound is the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade. Additionally, its chemical structure suggests potential antioxidant activity through radical scavenging.
Cyclooxygenase (COX-2) Inhibition
Molecular docking studies suggest that the 5-amino group of this compound plays a crucial role in its interaction with the COX-2 active site. It is hypothesized to form hydrogen bonds with key amino acid residues, Gln380 and Tyr385, mimicking the binding mode of Celecoxib.[1] This interaction is believed to be more selective for COX-2 over COX-1 due to the smaller steric footprint of the amino group.[1]
Alternatives:
-
Celecoxib: As a selective COX-2 inhibitor, Celecoxib fits into a side pocket of the COX-2 active site that is not present in COX-1, conferring its selectivity. It inhibits the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
-
Diclofenac: This NSAID exhibits non-selective inhibition of both COX-1 and COX-2 enzymes, which accounts for both its therapeutic effects and some of its side effects, such as gastrointestinal issues.[2][3][][5]
Antioxidant Activity
The presence of the amino group on the pyrazole ring of this compound suggests it can act as a hydrogen donor, a key characteristic for radical scavenging activity. This is supported by studies on similar pyrazole derivatives where the free amino group was crucial for neutralizing reactive oxygen species (ROS).[1]
Alternatives:
-
Celecoxib and Diclofenac: While their primary mechanism is COX inhibition, some studies have suggested that these drugs may possess secondary antioxidant properties, although this is not their main therapeutic action.
Quantitative Performance Data
To provide an objective comparison, the following table summarizes the available quantitative data for the COX-2 inhibitory and antioxidant activities of the compounds. Note: Specific quantitative data for this compound was not available in the reviewed literature. The data presented is for a closely related pyrazole derivative, compound 11a, as a surrogate.
| Compound | Target | Assay | IC50 Value |
| This compound (Surrogate Data) | ABTS Radical | ABTS Assay | 14.1 µM[1] |
| Celecoxib | COX-2 | In Vitro COX Inhibition | ~0.04 µM |
| Diclofenac | COX-1 | In Vitro COX Inhibition | ~1.3 µM |
| COX-2 | In Vitro COX Inhibition | ~0.8 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol is based on a fluorometric method for detecting prostaglandin G2, an intermediate product of the COX enzyme.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2 Enzyme
-
Test compounds (dissolved in an appropriate solvent)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10X stock solution of the test inhibitor in COX Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells. For the enzyme control well, add 10 µL of COX Assay Buffer.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Add 10 µL of the reconstituted human recombinant COX-2 enzyme to the sample and enzyme control wells.
-
Initiate the reaction by adding 10 µL of a diluted arachidonic acid/NaOH solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
The rate of the reaction is calculated from the linear portion of the kinetic curve. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the enzyme control. The IC50 value is then calculated from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (dissolved in an appropriate solvent)
-
Trolox (standard antioxidant)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the Trolox standard.
-
Add a small volume (e.g., 50 µL) of the sample or standard solution to a larger volume (e.g., 3 mL) of the diluted ABTS•+ solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance of the mixture at 734 nm.
-
The percentage of radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the COX-2 signaling pathway and the experimental workflows.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Caption: Workflow for the ABTS radical scavenging assay.
References
- 1. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]
- 2. Diclofenac: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of published synthesis methods for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Synthetic Methodologies
The two primary proposed routes for the synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine are:
-
Method A: Cyclocondensation of a Hydrazine with a β-Ketonitrile. This approach involves the reaction of (4-methoxybenzyl)hydrazine with a suitable three-carbon building block, such as 3-aminocrotononitrile, to form the pyrazole ring in a single step.
-
Method B: N-Alkylation of a Pre-formed Pyrazole Core. This strategy entails the synthesis of the parent 1H-pyrazol-5-amine followed by the introduction of the 4-methoxybenzyl group via an alkylation reaction.
The following table summarizes the key comparative aspects of these two proposed methods.
| Feature | Method A: Cyclocondensation | Method B: N-Alkylation |
| Starting Materials | (4-methoxybenzyl)hydrazine, 3-aminocrotononitrile | 1H-pyrazol-5-amine, 4-methoxybenzyl chloride |
| Number of Synthetic Steps | Typically a one-pot reaction | Two distinct synthetic steps |
| Regioselectivity | Generally high, favoring the desired N1-isomer | Potential for mixture of N1 and N2 isomers, requiring careful control of reaction conditions |
| Potential Byproducts | Isomeric pyrazoles (if unsymmetrical β-dicarbonyls are used), impurities from starting materials | N2-alkylated isomer, di-alkylated products |
| Purification | Standard chromatographic techniques | May require careful chromatographic separation of regioisomers |
| Overall Yield | Potentially higher due to fewer steps | May be lower due to product loss in multiple steps and isomer separation |
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound based on the two methodologies.
Method A: Cyclocondensation of (4-methoxybenzyl)hydrazine with 3-Aminocrotononitrile
This one-pot synthesis is based on the well-established reaction of hydrazines with β-ketonitriles to form 5-aminopyrazoles.
Step 1: Synthesis of (4-methoxybenzyl)hydrazine
(4-methoxybenzyl)hydrazine can be prepared from 4-methoxybenzaldehyde via formation of the corresponding hydrazone and subsequent reduction. Alternatively, it can be synthesized from 4-methoxybenzyl chloride and hydrazine.
Step 2: Cyclocondensation Reaction
-
To a solution of (4-methoxybenzyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1 equivalent).
-
The reaction mixture is heated to reflux for a period of 4-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Method B: N-Alkylation of 1H-pyrazol-5-amine
This two-step approach first constructs the pyrazole ring and then introduces the benzyl substituent.
Step 1: Synthesis of 1H-pyrazol-5-amine
1H-pyrazol-5-amine can be synthesized by the reaction of hydrazine with a suitable three-carbon precursor like 3-oxopropanenitrile or by other established methods.
Step 2: N-Alkylation with 4-methoxybenzyl chloride
-
To a solution of 1H-pyrazol-5-amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.1 equivalents) at 0 °C.
-
The mixture is stirred for 30 minutes at this temperature to form the pyrazolate anion.
-
4-methoxybenzyl chloride (1 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, which may contain a mixture of N1 and N2 isomers, is purified by column chromatography to isolate the desired this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the two proposed synthetic methods.
Caption: Workflow for Method A: Cyclocondensation.
Caption: Workflow for Method B: N-Alkylation.
Safety Operating Guide
Safe Disposal of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine was not found in the public domain. The following disposal procedures are based on general best practices for laboratory chemical waste and information for structurally similar compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations. This guide provides essential safety and logistical information for the proper disposal of this compound, adopting a conservative approach to ensure personnel and environmental safety.
The structural components of this compound suggest that it should be handled as a potentially hazardous chemical. Pyrazole derivatives can exhibit biological activity and potential toxicity. Therefore, it is crucial to assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).
Hazard Assessment and Waste Characterization
Before disposal, a comprehensive characterization of the waste containing this compound is necessary to determine the correct waste stream.
| Physical State | Description |
| Solid | The compound in solid, powder, or crystalline form. |
| Liquid | The compound dissolved in a solvent. |
Potential Hazards:
-
Toxicity: Many pyrazole derivatives are harmful if swallowed, and may cause skin and eye irritation[1][2][3].
-
Reactivity: Avoid mixing with strong oxidizing agents, strong acids, or strong bases unless the reactivity is known[4].
-
Environmental: Do not let this chemical enter the environment[1]. Discharge into drains or sewer systems must be avoided[3].
Experimental Protocols: Disposal Procedures
Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[5].
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure[4].
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[4].
-
Respiratory Protection: If handling fine powders or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator[4].
Waste Segregation and Containment
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal[6].
Solid Waste:
-
Contaminated Materials: Collect all materials that have come into direct contact with this compound, such as contaminated gloves, weigh boats, and filter paper.
-
Container: Place these materials in a designated, sealed, and clearly labeled solid hazardous waste container[6]. The label should include the chemical name and any known hazards.
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container[6].
-
Segregation: Do not mix this waste with other waste streams like halogenated solvents, acidic waste, or basic waste, unless explicitly permitted by your institution's EHS department[6].
-
Labeling: Clearly label the container with the full chemical name and concentration of all components.
Sharps Waste:
-
Disposal: Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container[6].
Storage and Disposal
-
Satellite Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals[6].
-
Container Management: Keep waste containers securely closed when not in use[2][6].
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[6].
Visualizing the Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(4-methoxybenzyl)-1H-pyrazol-5-amine
This guide provides critical safety, handling, and disposal information for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and pyrazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact.[1] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and risk assessment.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
Step 2: Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust inhalation.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][6]
-
Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Do not discharge into drains or the environment.[2][7]
Visualizing the Workflow
The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Operational and Disposal Workflow for the Compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
